Amosulalol Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVCPDVOFCWKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00918277 | |
| Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70958-86-0, 93633-92-2 | |
| Record name | Benzenesulfonamide, 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70958-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | YM 09538 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070958860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amosulalol hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093633922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOSULALOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S698PEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Therapeutic Function of Amosulalol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amosulalol is a potent antihypertensive agent characterized by its dual mechanism of action as a non-selective β-adrenergic receptor antagonist and a selective α1-adrenergic receptor antagonist. This unique pharmacological profile allows for a comprehensive approach to blood pressure reduction by simultaneously targeting key regulatory points in the cardiovascular system. By blocking β1-adrenergic receptors in the heart, amosulalol reduces heart rate and cardiac output. Concurrently, its antagonism of α1-adrenergic receptors in the vasculature leads to vasodilation and a decrease in peripheral resistance. This guide provides an in-depth review of the therapeutic function of amosulalol, presenting quantitative data on its receptor binding and functional antagonism, detailing experimental methodologies from key preclinical and clinical studies, and illustrating the associated signaling pathways.
Introduction
Hypertension is a multifactorial disease and a leading risk factor for cardiovascular morbidity and mortality. Pharmacological intervention is often necessary to achieve and maintain target blood pressure levels. Amosulalol is a third-generation adrenergic antagonist that offers a dual-action approach to hypertension management. Its ability to block both α- and β-adrenergic receptors provides a synergistic effect, leading to effective blood pressure control with a potentially favorable side-effect profile compared to single-action agents. This document serves as a technical resource, consolidating the pharmacological data and experimental evidence that underpin the therapeutic utility of amosulalol.
Mechanism of Action
Amosulalol exerts its therapeutic effects through the competitive and reversible antagonism of adrenergic receptors.
-
β-Adrenergic Receptor Blockade: Amosulalol is a non-selective antagonist of β1 and β2-adrenergic receptors.[1] The blockade of β1-receptors, predominantly located in the heart, results in a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect, leading to a reduction in cardiac output.[1][2]
-
α1-Adrenergic Receptor Blockade: Amosulalol is a selective antagonist of α1-adrenergic receptors, which are primarily found on vascular smooth muscle.[1][2] Inhibition of these receptors prevents norepinephrine-induced vasoconstriction, resulting in vasodilation, reduced peripheral vascular resistance, and consequently, a decrease in blood pressure.[1][2]
Signaling Pathways
The dual antagonistic action of amosulalol interrupts key signaling cascades initiated by catecholamines.
Quantitative Pharmacology
The affinity and potency of amosulalol and its stereoisomers at various adrenergic receptors have been quantified through radioligand binding assays and functional in vitro studies.
Receptor Binding Affinities
The equilibrium dissociation constants (pKi) from radioligand binding experiments using rat brain membranes are summarized below.[1]
| Compound | α1-Adrenoceptor (pKi) | α2-Adrenoceptor (pKi) | β1-Adrenoceptor (pKi) | β2-Adrenoceptor (pKi) |
| (+/-)-Amosulalol | 8.3 | 6.2 | 7.5 | 7.1 |
| (-)-Amosulalol | 7.5 | 6.0 | 8.2 | 7.8 |
| (+)-Amosulalol | 8.6 | 6.3 | 6.5 | 6.1 |
Functional Antagonist Potencies
The antagonist potencies (pA2) determined from in vitro functional assays in isolated tissues are presented in the following table.[1][3]
| Compound | α1-Adrenoceptor (pA2) (Rat Aorta) | α2-Adrenoceptor (pA2) | β1-Adrenoceptor (pA2) (Rat Right Ventricle) | β2-Adrenoceptor (pA2) |
| (+/-)-Amosulalol | 8.6[3] | - | 7.5, 8.1[3] | - |
| (-)-Amosulalol | 7.8 | - | 8.5 | 8.1 |
| (+)-Amosulalol | 8.9 | - | 6.8 | 6.5 |
Note: A dash (-) indicates that data was not reported in the cited source.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
While the specific protocol for the amosulalol binding studies was not detailed in the provided search results, a general methodology for such an assay is outlined below.[4][5]
-
Membrane Preparation: Tissues (e.g., rat brain) are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the adrenergic receptors. The final membrane pellet is resuspended in an assay buffer.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-clonidine for α2 receptors, [3H]-dihydroalprenolol for β receptors) and varying concentrations of the unlabeled competitor drug (amosulalol). The incubation is carried out at a specific temperature for a defined period to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Antagonism Assay (Schild Analysis)
The pA2 values, which quantify the potency of a competitive antagonist, are typically determined using a Schild analysis. A general protocol is described below.[6][7]
-
Tissue Preparation: A specific tissue expressing the receptor of interest (e.g., rat thoracic aorta for α1 receptors, rat right ventricle for β1 receptors) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Concentration-Response Curve: A cumulative concentration-response curve to a specific agonist (e.g., phenylephrine for α1, isoprenaline for β1) is generated to establish a baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (amosulalol) for a predetermined period to allow for equilibration.
-
Shifted Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve.
-
Schild Plot: Steps 3 and 4 are repeated with several increasing concentrations of the antagonist. The dose ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting regression line provides the pA2 value.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of amosulalol in the treatment of hypertension.
Hypertension in Patients with Non-Insulin Dependent Diabetes
In an open-label study, 41 hypertensive patients with non-insulin dependent diabetes mellitus were treated with amosulalol (20-60 mg daily) for 24 weeks. The results are summarized below.
| Parameter | Baseline (Mean ± SD) | End of Trial (Mean ± SD) |
| Systolic Blood Pressure (mmHg) | 174 ± 13 | 148 ± 16 |
| Diastolic Blood Pressure (mmHg) | 92 ± 9 | 80 ± 11 |
Heart rate, plasma glucose, hemoglobin A1c, total cholesterol, HDL-cholesterol, and triglyceride levels remained largely unchanged.
Essential Hypertension
A study involving 19 patients with essential hypertension treated with amosulalol (average 48.4 mg/day) for 16 weeks yielded the following hemodynamic changes.
| Parameter | Pre-treatment (Mean ± SEM) | Post-treatment (Mean ± SEM) |
| Mean Blood Pressure (mmHg) | 120 ± 1 | 105 ± 1 |
| Heart Rate (beats/min) | 70 ± 2 | 64 ± 1 |
| Cardiac Index (L/min/m²) | 3.91 ± 0.09 | 3.68 ± 0.09 |
| Total Peripheral Resistance Index (dynes·s·cm⁻⁵·m²) | 2441 ± 79 | 2271 ± 78 |
| Plasma Renin Activity (ng/mL/h) | 0.95 ± 0.14 | 0.55 ± 0.09 |
| Aldosterone Concentration (ng/dL) | 8.6 ± 0.5 | 4.6 ± 0.4 |
Conclusion
Amosulalol is a well-characterized antihypertensive agent with a dual mechanism of action that effectively addresses two key components of blood pressure regulation: cardiac output and peripheral vascular resistance. Its potent antagonism at both β- and α1-adrenergic receptors, supported by robust preclinical and clinical data, establishes it as a valuable therapeutic option for the management of hypertension. The information presented in this technical guide provides a comprehensive overview of the pharmacological basis for the therapeutic function of amosulalol, intended to support further research and development in the field of cardiovascular therapeutics.
References
- 1. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Amosulalol Hydrochloride used for? [synapse.patsnap.com]
- 3. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pa2 determination | PPTX [slideshare.net]
Amosulalol dual alpha and beta blockade
An In-depth Technical Guide to the Dual Alpha and Beta Blockade of Amosulalol
Introduction
Amosulalol is a pharmacologically active agent characterized by its dual mechanism of action as both an alpha (α) and beta (β) adrenoceptor antagonist.[1] It functions as a selective antagonist of α1-adrenergic receptors and a non-selective antagonist of β-adrenergic receptors.[2][3] This combined blockade leads to a potent antihypertensive effect, making it a valuable therapeutic agent in the management of hypertension and related cardiovascular conditions.[3][4] By simultaneously targeting the receptors responsible for vasoconstriction and cardiac stimulation, amosulalol achieves a reduction in blood pressure by decreasing both peripheral vascular resistance and cardiac output.[2][3] This guide provides a detailed technical overview of amosulalol, focusing on its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the experimental methodologies used to characterize its activity.
Mechanism of Action
Amosulalol exerts its therapeutic effects by competitively inhibiting the actions of catecholamines, such as norepinephrine and epinephrine, at both α1 and β-adrenergic receptors.[2]
-
Alpha-1 Adrenergic Blockade : α1-adrenergic receptors are primarily located on the smooth muscle of blood vessels. Their stimulation by catecholamines leads to vasoconstriction. By blocking these receptors, amosulalol inhibits this vasoconstrictive effect, resulting in vasodilation of both arteries and veins. This leads to a decrease in peripheral vascular resistance, a key contributor to elevated blood pressure.[2][3]
-
Beta-1 and Beta-2 Adrenergic Blockade :
-
β1-receptors , predominantly found in cardiac tissue, mediate increases in heart rate (chronotropy) and contractility (inotropy) when stimulated. Amosulalol's antagonism at β1-receptors leads to a reduction in heart rate and myocardial contractility, thereby decreasing cardiac output.[2][3] This action also contributes to its antihypertensive effect and can reduce the workload on the heart.
-
β2-receptors are located in various tissues, including the bronchioles and vasculature. Blockade of these receptors can lead to bronchoconstriction and mild vasoconstriction, although these effects are generally less pronounced than the primary therapeutic actions.[2]
-
The dual blockade is hemodynamically logical; the α1-blockade directly counteracts elevated peripheral resistance, while the β-blockade prevents the reflex tachycardia that often accompanies vasodilation caused by single-agent alpha-blockers.[1][5]
Signaling Pathway and Point of Intervention
The diagram below illustrates the signaling pathways of α1 and β1-adrenergic receptors and indicates the points at which amosulalol exerts its antagonist effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Amosulalol Hydrochloride? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Antihypertensive and metabolic effects of long-term treatment with amosulalol in non-insulin dependent diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Amosulalol: A Technical Guide to a Non-Selective Beta-Adrenergic Blocker with Alpha-1 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amosulalol is a third-generation adrenergic antagonist that exhibits non-selective beta-adrenergic blockade (β1 and β2) along with selective alpha-1 adrenergic antagonism.[1][2] This dual mechanism of action contributes to its efficacy in the management of hypertension and other cardiovascular conditions.[2] By inhibiting the effects of catecholamines at these receptors, Amosulalol reduces heart rate, cardiac contractility, and peripheral vascular resistance. This technical guide provides an in-depth overview of the pharmacological properties of Amosulalol, including its receptor binding affinity, pharmacokinetic and pharmacodynamic profiles, and the underlying signaling pathways affected by its action. Detailed experimental methodologies for key assays are also presented to facilitate further research and development.
Receptor Binding Affinity
Amosulalol and its stereoisomers demonstrate distinct binding affinities for alpha and beta-adrenergic receptors. The antagonist potencies (pA2 values) and binding affinities (pKi values) have been determined through in vitro experiments and radioligand binding assays using rat brain membranes.[3] The stereochemical configuration of Amosulalol significantly influences its receptor selectivity, with the (+)-isomer showing higher affinity for alpha-1 receptors and the (-)-isomer showing higher affinity for beta receptors.[3]
| Receptor Subtype | Compound | pA2 (in vitro) | pKi (Radioligand Binding) |
| Alpha-1 | (+/-)-Amosulalol | - | 8.84 |
| (-)-Amosulalol | - | - | |
| (+)-Amosulalol | - | - | |
| Alpha-2 | (+/-)-Amosulalol | - | - |
| Beta-1 | (+/-)-Amosulalol | 7.5 - 8.1 | 9.93 |
| (-)-Amosulalol | - | - | |
| (+)-Amosulalol | - | - | |
| Beta-2 | (+/-)-Amosulalol | - | 9.71 |
Table 1: Receptor Binding Affinity of Amosulalol. Data compiled from in vitro organ bath experiments and radioligand binding assays.[3][4]
Pharmacokinetics
The pharmacokinetic profile of Amosulalol has been characterized in various species, including humans, rats, dogs, and monkeys.[5][6][7] Following oral administration, Amosulalol is well absorbed.[5] Its elimination follows a two-compartment model after intravenous administration.[5]
Human Pharmacokinetics (Intravenous Administration)
| Parameter | Value (Mean ± SD) | Unit |
| Dose | 0.16 | mg/kg |
| Half-life (t½α) | 0.26 ± 0.02 | hours |
| Half-life (t½β) | 2.8 ± 0.1 | hours |
| Volume of Distribution (Vd) | 0.75 ± 0.06 | L/kg |
| Clearance (CL) | 8.09 ± 0.54 | L/hr |
| Area Under the Curve (AUC) | 1.22 ± 0.09 | µg·hr/mL |
Table 2: Pharmacokinetic Parameters of Amosulalol in Humans Following a Single Intravenous Dose.[5]
Human Pharmacokinetics (Oral Administration)
| Parameter | Value (Range) | Unit |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 | hours |
| Half-life (t½) | 4.4 - 5.7 | hours |
| Systemic Availability | ~100 | % |
Table 3: Pharmacokinetic Parameters of Amosulalol in Humans Following Single Oral Doses.[5]
Animal Pharmacokinetics (Intravenous Administration)
| Species | Dose (mg/kg) | Terminal Half-life (hours) | Plasma Clearance |
| Rats | 1 | 2.5 | Higher |
| Dogs | 1 | 2.1 | Intermediate |
| Monkeys | 1 | 1.8 | Lower |
Table 4: Comparative Pharmacokinetics of Intravenous Amosulalol in Animal Models.[6]
Animal Pharmacokinetics (Oral Administration)
| Species | Dose Range (mg/kg) | Tmax (hours) | Systemic Availability (%) |
| Rats | 10 - 100 | 0.5 - 1 | 22 - 31 |
| Dogs | 3 - 30 | 0.5 - 1 | 51 - 59 |
| Monkeys | 3 - 10 | 1.7 - 2.7 | 57 - 66 |
Table 5: Comparative Pharmacokinetics of Oral Amosulalol in Animal Models.[6]
Pharmacodynamics
The pharmacodynamic effects of Amosulalol are a direct consequence of its dual adrenergic receptor blockade.
-
Cardiovascular Effects : By blocking β1-adrenergic receptors in the heart, Amosulalol reduces heart rate, myocardial contractility, and consequently, cardiac output.[2] Its antagonism of α1-adrenergic receptors on vascular smooth muscle leads to vasodilation and a reduction in peripheral resistance, contributing to its antihypertensive effect.[2]
-
Electrophysiological Effects : In isolated rabbit papillary muscles, Amosulalol has been shown to decrease the maximum rate of depolarization and increase the action potential duration, suggesting Class I and Class III antiarrhythmic properties.
-
Effects on Renin Activity : The β1-blockade in the kidneys inhibits the release of renin, which can contribute to the long-term management of blood pressure.
Signaling Pathways
Amosulalol exerts its pharmacological effects by interfering with the downstream signaling cascades of adrenergic receptors.
Beta-Adrenergic Receptor Signaling Pathway
Beta-1 and beta-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to the stimulatory G-protein, Gs.[8][9] Activation of Gs leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[8][10] cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response.[8][10] In cardiac myocytes, this results in increased heart rate and contractility.[9]
Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-1 adrenergic receptors are GPCRs that couple to the Gq protein.[11][12] Upon activation, Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12][13] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[12][13] This cascade in vascular smooth muscle cells leads to contraction and vasoconstriction.[11]
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptor Affinity
This protocol provides a general framework for determining the binding affinity of a compound like Amosulalol to adrenergic receptors using a competitive radioligand binding assay.[14][15][16]
Objective: To determine the inhibitory constant (Ki) of Amosulalol for β1, β2, and α1-adrenergic receptors.
Materials:
-
Cell membranes expressing the adrenergic receptor of interest (e.g., from rat brain or transfected cell lines).
-
Radioligand specific for the receptor subtype (e.g., [3H]-CGP 12177 for β-receptors, [3H]-prazosin for α1-receptors).
-
Amosulalol hydrochloride.
-
Non-specific binding control (e.g., a high concentration of a known antagonist like propranolol for β-receptors).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: a. Homogenize tissue or cells in ice-cold lysis buffer. b. Centrifuge the homogenate at low speed to remove debris. c. Centrifuge the supernatant at high speed to pellet the membranes. d. Resuspend the membrane pellet in binding buffer. e. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of Amosulalol concentrations. b. Total Binding wells: Add membrane preparation, a fixed concentration of the radioligand, and binding buffer. c. Non-specific Binding wells: Add membrane preparation, the radioligand, and a high concentration of the non-specific binding control. d. Competition wells: Add membrane preparation, the radioligand, and serial dilutions of Amosulalol.
-
Incubation: a. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: a. Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus to separate bound from free radioligand. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: a. Place the filters in scintillation vials with scintillation cocktail. b. Count the radioactivity in a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the Amosulalol concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Amosulalol that inhibits 50% of specific radioligand binding). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
Amosulalol is a potent antihypertensive agent with a dual mechanism of action, functioning as a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic antagonist. Its pharmacokinetic profile supports once or twice-daily dosing, and its pharmacodynamic effects lead to effective blood pressure control. Understanding the specific receptor affinities, pharmacokinetic parameters, and the signaling pathways that Amosulalol modulates is crucial for its optimal clinical application and for the development of future adrenergic receptor antagonists. The experimental protocols outlined in this guide provide a foundation for further investigation into the nuanced pharmacological properties of Amosulalol and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amosulalol, a combined alpha and beta adrenoceptor antagonist: kinetics after intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of amosulalol, an alpha, beta-adrenoceptor blocker, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of an alpha,beta-blocker, this compound, in mice: biliary excretion of carbamoyl glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 11. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms involved in alpha-adrenergic phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
An In-depth Technical Guide to the Chemical Synthesis of Amosulalol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Amosulalol Hydrochloride, an antihypertensive agent with dual α- and β-adrenergic blocking activities. This document outlines the synthetic pathways, detailed experimental protocols, and key quantitative data to support research, development, and manufacturing activities.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through multiple routes. A common and efficient pathway commences with the preparation of two key intermediates: N-[2-(2-methoxyphenoxy)ethyl]benzylamine (V) and 2-methyl-5-bromoacetylbenzenesulfonamide (VI) . These intermediates are then condensed, followed by a reduction and debenzylation sequence to yield the final product. An alternative strategy involves the initial synthesis of 5-acetyl-2-methylbenzenesulfonamide from 4-methylacetophenone, which is then elaborated to Amosulalol.
The primary synthetic route is depicted in the workflow diagram below.
Caption: Synthetic pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of N-[2-(2-methoxyphenoxy)ethyl]benzylamine (V)
This intermediate is prepared in a two-step process starting from 2-methoxyphenol.
-
Preparation of 2-(2-methoxyphenoxy)ethanol (III): 2-Methoxyphenol (I) is reacted with ethylene oxide (II) to yield 2-(2-methoxyphenoxy)ethanol (III)[1].
-
Chlorination: The resulting alcohol (III) is treated with thionyl chloride (SOCl₂) to produce 2-(2-methoxyphenoxy)ethyl chloride (IV)[1].
-
Amination: The chloride (IV) is then reacted with benzylamine to afford N-[2-(2-methoxyphenoxy)ethyl]benzylamine (V)[1].
Step 2: Synthesis of 2-methyl-5-bromoacetylbenzenesulfonamide (VI)
An analogous compound, 5-acetyl-2-methylbenzenesulfonyl chloride, can be synthesized from N,N-diethylaniline salt of 5-acetyl-2-methylbenzenesulfonic acid with a reported yield of 87.4%[2]. The bromo-derivative can be prepared through bromination of 5-acetyl-2-methylbenzenesulfonamide. A general procedure for α-bromination of a ketone involves treating the acetyl compound with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator or acid catalyst.
Step 3: Condensation of Intermediates (VII)
N-[2-(2-methoxyphenoxy)ethyl]benzylamine (V) is condensed with 2-methyl-5-bromoacetylbenzenesulfonamide (VI)[1].
-
Reaction Conditions: A mixture of N-benzyl-2-(2-methoxyphenoxy)ethylamine and 5-bromoacetyl-2-methylbenzenesulfonamide is refluxed in methyl ethyl ketone[3].
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in benzene, and ether is added to precipitate the hydrobromide salt of any unreacted starting amine. After filtration, the solvent is evaporated to yield the crude product (VII) as a viscous oil[3].
Step 4: Reduction of the Ketone (VIII)
The ketone group in the condensed product (VII) is reduced to a secondary alcohol using sodium borohydride (NaBH₄)[1].
-
Procedure: The crude product (VII) is dissolved in ethanol, and an excess of sodium borohydride is added. The mixture is stirred at room temperature[3].
-
Work-up: Ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and concentrated to give the protected carbinol (VIII) as a viscous oily product[3].
Step 5: Debenzylation and Hydrochloride Salt Formation (this compound)
The final step involves the removal of the N-benzyl protecting group and the formation of the hydrochloride salt.
-
Catalytic Hydrogenation: The protected carbinol (VIII) is dissolved in methanol. An ethanolic solution of hydrogen chloride and 10% palladium on charcoal catalyst are added[3].
-
Reaction: The mixture is shaken under a hydrogen gas stream until the absorption of hydrogen ceases[3].
-
Isolation and Purification: The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in hot ethanol and allowed to stand in an ice chamber overnight to crystallize the α-type crystals of this compound[3]. The reported melting point of these crystals is 169°-171°C[3].
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of this compound and its intermediates. Data for some steps is inferred from analogous reactions due to a lack of specific published results for this exact synthetic sequence.
| Step | Reactants | Product | Solvent | Catalyst | Yield | Purity | Reference |
| Synthesis of 5-acetyl-2-methylbenzenesulfonyl chloride | N,N-diethylaniline salt of 5-acetyl-2-methylbenzenesulfonic acid, N,N-dimethylformamide, thionyl chloride | 5-acetyl-2-methylbenzenesulfonyl chloride | Chloroform | - | 87.4% | - | [2] |
| Condensation | N-benzyl-2-(2-methoxyphenoxy)ethylamine, 5-bromoacetyl-2-methylbenzenesulfonamide | N-[2-(2-methoxyphenoxy)ethyl]-N-[(4-methyl-3-aminosulfonylbenzoyl)methyl]benzylamine (VII) | Methyl ethyl ketone | - | - | - | [3] |
| Reduction | N-[2-(2-methoxyphenoxy)ethyl]-N-[(4-methyl-3-aminosulfonylbenzoyl)methyl]benzylamine (VII), Sodium borohydride | 5-{1-hydroxy-2-[N-benzyl-2-(2-methoxyphenoxy)ethylamino]ethyl}-2-methyl-benzenesulfonamide (VIII) | Ethanol | - | - | - | [3] |
| Debenzylation & Salt Formation | 5-{1-hydroxy-2-[N-benzyl-2-(2-methoxyphenoxy)ethylamino]ethyl}-2-methyl-benzenesulfonamide (VIII), Hydrogen gas | 5-{1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl}-2-methylbenzenesulfonamide hydrochloride (Amosulalol HCl) | Methanol, Ethanol | 10% Pd/C | - | >96% | [3][4] |
Logical Relationships in Synthesis
The following diagram illustrates the logical flow and dependencies of the key stages in the synthesis of this compound.
Caption: Logical workflow for this compound synthesis.
This guide provides a foundational understanding of the chemical synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these procedures as necessary for their specific laboratory or manufacturing environments.
References
- 1. EP0918055A1 - Process and intermediates for preparing 1-[9'H-carbazol-4'-yloxy]-3-[ 2''-(2'''- methoxy -phenoxy)-ethyl)-amino]-propan-2-ol[carvedilol] - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. A process for preparation of 1-[9h-carbazol-4-yloxy]-3-[{2-(2-(methoxy)phenoxy)-ethyl}-amino]-propan-2-ol - Eureka | Patsnap [eureka.patsnap.com]
- 4. prepchem.com [prepchem.com]
Amosulalol Hydrochloride: An In-Depth Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amosulalol Hydrochloride is a potent antihypertensive agent characterized by its dual mechanism of action as a non-selective beta-adrenergic antagonist and a selective alpha-1 adrenergic antagonist.[1][2] This unique pharmacological profile allows for a comprehensive approach to blood pressure reduction by targeting multiple pathways in the sympathetic nervous system. This technical guide provides a detailed overview of the molecular targets of amosulalol, presenting quantitative data on its binding affinities and functional antagonism. Furthermore, it outlines the experimental methodologies employed in these characterizations to facilitate replication and further investigation by researchers in the field.
Core Molecular Targets: Adrenergic Receptors
Amosulalol primarily exerts its therapeutic effects through competitive antagonism at alpha and beta-adrenergic receptors.
Alpha-Adrenergic Receptor Antagonism
Amosulalol demonstrates high affinity for alpha-1 adrenergic receptors, leading to vasodilation and a subsequent decrease in peripheral resistance.[2] Evidence also suggests an antagonistic effect at alpha-2 adrenergic receptors.
Beta-Adrenergic Receptor Antagonism
As a non-selective beta-blocker, amosulalol targets both beta-1 and beta-2 adrenergic receptors.[1] Antagonism at beta-1 receptors in the heart results in reduced heart rate and myocardial contractility, contributing to its antihypertensive effect.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2) of amosulalol at its primary molecular targets.
Table 1: Binding Affinities (Ki) of this compound for Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| Alpha-1 (α1) | Data Not Available | |||
| Alpha-2 (α2) | Data Not Available | |||
| Beta-1 (β1) | Data Not Available | |||
| Beta-2 (β2) | Data Not Available | |||
| Beta-3 (β3) | Data Not Available |
Quantitative Ki values for specific adrenergic receptor subtypes were not explicitly available in the reviewed literature. Further targeted binding studies are required to fully characterize the binding profile of amosulalol.
Table 2: Functional Antagonist Potency (pA2) of this compound
| Receptor | Agonist | Tissue Preparation | pA2 Value | Reference |
| Alpha-1 (α1) | Phenylephrine | Rat Isolated Aorta | 8.6 | |
| Beta-1 (β1) | Isoprenaline | Rat Isolated Right Ventricle | 7.5 - 8.1 |
Secondary Molecular Target: Serotonin Receptors
Preliminary evidence suggests a potential interaction of amosulalol with serotonin (5-HT) receptors, which may contribute to its overall pharmacological effects. However, the specific receptor subtypes and the nature of this interaction (agonist or antagonist) require further investigation.
Table 3: Interaction with Serotonin (5-HT) Receptors
| Receptor Subtype | Nature of Interaction | Quantitative Data | Reference |
| 5-HT Receptors | Reduced maximal response to 5-hydroxytryptamine | Specific data not available |
Signaling Pathways
The antagonistic actions of amosulalol at adrenergic receptors modulate downstream signaling cascades, ultimately leading to its physiological effects.
Experimental Protocols
The following sections detail the methodologies used to determine the pharmacological profile of amosulalol.
Radioligand Displacement Assay (Hypothetical Protocol)
This protocol describes a general method for determining the binding affinity (Ki) of amosulalol for various adrenergic receptor subtypes.
1. Membrane Preparation:
-
Tissues or cultured cells expressing the adrenergic receptor subtype of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β receptors) and a range of concentrations of unlabeled amosulalol.
-
Total binding is determined in the absence of amosulalol, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled antagonist.
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of amosulalol that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Schild Analysis)
This protocol outlines the determination of the functional antagonist potency (pA2) of amosulalol.
1. Tissue Preparation:
-
Isolated tissues, such as rat aorta for α1 receptor studies or rat right ventricle for β1 receptor studies, are mounted in an organ bath containing a physiological salt solution and aerated with carbogen.
2. Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve is generated for a specific agonist (e.g., phenylephrine for α1, isoprenaline for β1) to establish a baseline response.
3. Antagonist Incubation:
-
The tissue is washed and then incubated with a fixed concentration of amosulalol for a predetermined equilibration period.
4. Second Agonist Concentration-Response Curve:
-
A second cumulative concentration-response curve for the same agonist is generated in the presence of amosulalol.
5. Repetition and Data Analysis:
-
The procedure is repeated with several different concentrations of amosulalol.
-
The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each concentration of amosulalol.
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of amosulalol. The x-intercept of the regression line provides the pA2 value.
Conclusion
This compound is a multi-target antihypertensive agent with primary antagonistic activity at alpha-1, beta-1, and beta-2 adrenergic receptors. Its pharmacological profile, characterized by both potent alpha and beta blockade, offers a comprehensive approach to the management of hypertension. Further research is warranted to fully elucidate its binding characteristics at adrenergic receptor subtypes and to explore the clinical relevance of its interaction with serotonin receptors. The detailed methodologies provided in this guide serve as a foundation for future investigations into the molecular pharmacology of amosulalol.
References
The Discovery and Pharmacological Profile of YM-09538 (Amosulalol): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of YM-09538, also known as Amosulalol. It is a potent adrenoceptor antagonist with a unique pharmacological profile, exhibiting both alpha- and beta-adrenergic blocking properties. This document summarizes key quantitative data, details the experimental protocols used in its characterization, and visualizes its mechanism of action and experimental workflows.
Pharmacological Data Summary
The following tables summarize the quantitative pharmacological data for YM-09538 and its stereoisomers, providing a comparative view of their antagonist potencies at various adrenoceptor subtypes.
Table 1: Adrenoceptor Antagonist Potency of YM-09538 (Amosulalol) and its Stereoisomers in vitro
| Compound | Receptor Subtype | Agonist | Preparation | pA2 Value |
| (+/-)-Amosulalol (YM-09538) | α1 | Phenylephrine | Rat anococcygeus muscle | 8.3 |
| α2 | Clonidine | Rat vas deferens | <6.0 | |
| β1 | Isoprenaline | Guinea pig right atria | 7.5 | |
| β2 | Isoprenaline | Guinea pig trachea | 7.4 | |
| (+)-Amosulalol | α1 | Phenylephrine | Rat anococcygeus muscle | 8.8 |
| β1 | Isoprenaline | Guinea pig right atria | 6.5 | |
| β2 | Isoprenaline | Guinea pig trachea | 6.4 | |
| (-)-Amosulalol | α1 | Phenylephrine | Rat anococcygeus muscle | 7.6 |
| β1 | Isoprenaline | Guinea pig right atria | 8.2 | |
| β2 | Isoprenaline | Guinea pig trachea | 8.1 |
Table 2: Radioligand Binding Affinities (pKi) of YM-09538 (Amosulalol) and its Stereoisomers for Adrenoceptors
| Compound | Receptor Subtype | Radioligand | Tissue Preparation | pKi Value |
| (+/-)-Amosulalol (YM-09538) | α1 | [3H]-Prazosin | Rat brain membranes | 8.5 |
| α2 | [3H]-Clonidine | Rat brain membranes | 5.8 | |
| β1/β2 | [3H]-Dihydroalprenolol | Rat brain membranes | 7.8 | |
| (+)-Amosulalol | α1 | [3H]-Prazosin | Rat brain membranes | 8.9 |
| β1/β2 | [3H]-Dihydroalprenolol | Rat brain membranes | 6.8 | |
| (-)-Amosulalol | α1 | [3H]-Prazosin | Rat brain membranes | 7.7 |
| β1/β2 | [3H]-Dihydroalprenolol | Rat brain membranes | 8.5 |
Mechanism of Action: Signaling Pathways
YM-09538 acts as a competitive antagonist at both alpha-1 (α1) and beta (β) adrenergic receptors. The following diagrams illustrate the signaling pathways inhibited by YM-09538.
Stereoselective Pharmacology of Amosulalol: A Technical Guide to Isomer Activity at Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amosulalol is a potent antihypertensive agent characterized by its dual antagonism of both α- and β-adrenergic receptors. As a chiral molecule, amosulalol exists as a pair of stereoisomers, each exhibiting distinct pharmacological profiles. This technical guide provides an in-depth analysis of the stereoselective activity of amosulalol's isomers, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals. The differential affinities of the (+)- and (-)-enantiomers for adrenergic receptor subtypes underscore the critical importance of stereochemistry in drug design and development.
Quantitative Analysis of Stereoisomer Activity
The antagonist potencies of racemic amosulalol and its individual stereoisomers have been rigorously evaluated at α1, α2, β1, and β2 adrenoceptors. The data, primarily expressed as pA2 values derived from Schild plots, clearly demonstrate a significant stereoselectivity in receptor binding and functional antagonism.[1]
Table 1: Adrenoceptor Antagonist Potency (pA2 Values) of Amosulalol Stereoisomers in Isolated Tissues [1]
| Compound | α1-Adrenoceptor (Rat Vas Deferens) | α2-Adrenoceptor (Rat Vas Deferens) | β1-Adrenoceptor (Guinea-Pig Atria) | β2-Adrenoceptor (Guinea-Pig Trachea) |
| (+/-)-Amosulalol | 8.2 | 6.1 | 7.8 | 7.3 |
| (+)-Amosulalol | 8.5 | 6.3 | 6.1 | 5.8 |
| (-)-Amosulalol | 7.3 | 5.9 | 8.0 | 7.7 |
pA2 values represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
Table 2: Radioligand Binding Affinities (pKi Values) of Amosulalol Stereoisomers in Rat Brain Membranes [1]
| Compound | α1-Adrenoceptor ([3H]Prazosin) | α2-Adrenoceptor ([3H]Yohimbine) | β1-Adrenoceptor ([3H]Dihydroalprenolol) | β2-Adrenoceptor ([3H]Dihydroalprenolol) |
| (+/-)-Amosulalol | 8.1 | 6.0 | 7.7 | 7.2 |
| (+)-Amosulalol | 8.4 | 6.2 | 6.0 | 5.7 |
| (-)-Amosulalol | 7.2 | 5.8 | 7.9 | 7.6 |
pKi values are the negative logarithm of the inhibition constant (Ki) and indicate the binding affinity of a ligand for a receptor.
These data reveal a distinct pattern of stereoselectivity:
-
α1-Adrenoceptor: The (+)-isomer of amosulalol is significantly more potent than the (-)-isomer.[1]
-
β1 and β2-Adrenoceptors: Conversely, the (-)-isomer exhibits substantially higher potency at both β-adrenoceptor subtypes compared to the (+)-isomer.[1]
-
Racemate: The activity of the racemic mixture generally reflects a combination of the properties of its constituent isomers.[1]
Experimental Protocols
Isolated Tissue Experiments for pA2 Determination
Objective: To determine the functional antagonist potency of amosulalol stereoisomers at different adrenoceptor subtypes by measuring their ability to inhibit agonist-induced tissue responses.
Methodology:
-
Tissue Preparations:
-
α1-Adrenoceptor: Rat vas deferens is isolated and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
α2-Adrenoceptor: Field-stimulated rat vas deferens is used. Electrical stimulation of the prostatic portion elicits twitch responses that are inhibited by α2-adrenoceptor agonists.
-
β1-Adrenoceptor: Guinea-pig atria are isolated and suspended in an organ bath. The spontaneous beating rate is measured.
-
β2-Adrenoceptor: Guinea-pig tracheal strips are prepared and suspended in an organ bath. The tissue is pre-contracted with an appropriate agent (e.g., histamine or carbachol).
-
-
Procedure:
-
Tissues are allowed to equilibrate under a resting tension.
-
Cumulative concentration-response curves to a selective agonist are obtained (e.g., phenylephrine for α1, clonidine for α2, isoproterenol for β1 and β2).
-
The tissue is washed, and one of the amosulalol stereoisomers is added to the bath at a fixed concentration and allowed to incubate.
-
A second cumulative concentration-response curve to the agonist is then obtained in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value is determined as the x-intercept of the Schild regression line. A slope not significantly different from unity is indicative of competitive antagonism.
-
Caption: Workflow for Determining pA2 Values using Isolated Tissue Preparations.
Radioligand Binding Assays for pKi Determination
Objective: To determine the binding affinity of amosulalol stereoisomers for different adrenoceptor subtypes in a cell-free system.
Methodology:
-
Membrane Preparation:
-
Whole rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
α1-Adrenoceptor: Membranes are incubated with a fixed concentration of [3H]prazosin and varying concentrations of the amosulalol stereoisomers.
-
α2-Adrenoceptor: Membranes are incubated with a fixed concentration of [3H]yohimbine and varying concentrations of the amosulalol stereoisomers.
-
β-Adrenoceptors: Membranes are incubated with a fixed concentration of [3H]dihydroalprenolol and varying concentrations of the amosulalol stereoisomers.
-
Incubation is typically carried out at room temperature for a specified period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B) under vacuum.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., phentolamine for α-receptors, propranolol for β-receptors).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
pKi is the negative logarithm of the Ki value.
-
References
Methodological & Application
Application Notes and Protocols for In Vivo Formulation of Amosulalol Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amosulalol Hydrochloride is a potent antagonist of both alpha-1 and beta-1 adrenergic receptors, making it a valuable tool for cardiovascular research and a potential therapeutic agent for conditions such as hypertension.[1] Proper formulation is critical for achieving reliable and reproducible results in preclinical in vivo studies. This document provides detailed protocols for the preparation of this compound formulations for oral, intravenous, and intraperitoneal administration in rats, catering to both aqueous-based and co-solvent/surfactant-based systems to accommodate a range of experimental needs.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₅ClN₂O₅S | [2] |
| Molecular Weight | 416.9 g/mol | [2] |
| Melting Point | 158-160 °C | [3] |
| Appearance | Colorless crystals | [3][4] |
Pharmacokinetic Parameters in Rats
The following table summarizes key pharmacokinetic parameters of this compound in rats following intravenous and oral administration.
| Parameter | Intravenous (1 mg/kg) | Oral (10-100 mg/kg) | Reference |
| Terminal Half-life (t½) | 2.5 hours | Not explicitly stated, but plasma concentrations declined with a half-life of about 2 hours after oral administration of a radiolabeled form. | [5][6] |
| Time to Maximum Concentration (Tmax) | Not Applicable | 0.5 - 1 hour | [5][7] |
| Systemic Bioavailability | Not Applicable | 22 - 31% | [5] |
Experimental Protocols
Aqueous-Based Formulation (For Lower Concentrations)
This protocol is suitable for lower concentrations of this compound, as demonstrated in previous pharmacokinetic studies where it was administered as an aqueous solution or dissolved in physiological saline.[5]
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride Injection, USP (Physiological Saline)
-
Sterile Water for Injection, USP
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
pH meter (optional)
-
Sterile filters (0.22 µm)
Protocol for Intravenous (IV) and Intraperitoneal (IP) Formulation:
-
Determine the required concentration and volume. Based on the desired dose (e.g., 1 mg/kg) and the average weight of the rats, calculate the total volume of formulation needed. The final concentration should be such that the administration volume is appropriate for the route (e.g., up to 5 ml/kg for IV bolus injection in rats).[8]
-
Weigh the this compound. Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolution. In a sterile vial, add the weighed this compound to the calculated volume of sterile physiological saline.
-
Mixing. Place a sterile magnetic stir bar in the vial and stir the solution on a magnetic stirrer at room temperature until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may be used to aid dissolution if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Sterilization. Once fully dissolved, filter the solution through a sterile 0.22 µm syringe filter into a final sterile vial to ensure sterility for injection.
-
Storage. Store the formulation at 2-8°C and use within a validated period. Protect from light if the compound is light-sensitive.
Protocol for Oral Gavage (PO) Formulation:
-
Determine the required concentration and volume. For oral gavage, a slightly larger volume may be acceptable (e.g., up to 10 ml/kg in rats). Calculate the required concentration based on the desired dose (e.g., 10-100 mg/kg).[5][9]
-
Weigh the this compound. Accurately weigh the required amount of this compound powder.
-
Dissolution. In a suitable container, add the weighed powder to the calculated volume of sterile water.
-
Mixing. Stir the mixture using a magnetic stirrer until a clear solution is obtained.
-
Storage. Store the oral solution at room temperature or 2-8°C, depending on stability data.
Co-Solvent/Surfactant-Based Formulation (For Higher Concentrations or Improved Solubility)
For higher concentrations or if solubility in a simple aqueous vehicle is a concern, a co-solvent/surfactant system can be employed. The following is a common vehicle for preclinical in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% Sodium Chloride Injection, USP (Physiological Saline) or Sterile Water for Injection, USP
-
Sterile vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
Protocol for IV, IP, and PO Formulation:
Note: The final concentration of DMSO and Tween 80 should be minimized to avoid potential toxicity. It is crucial to conduct a vehicle-only control group in your study.
-
Prepare the Vehicle. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. The preparation steps should be sequential to ensure proper mixing.
-
Initial Dissolution in DMSO. Weigh the required amount of this compound and dissolve it in the calculated volume of DMSO. Vortex until the compound is completely dissolved.
-
Addition of PEG300. Add the calculated volume of PEG300 to the DMSO solution and vortex thoroughly.
-
Addition of Tween 80. Add the calculated volume of Tween 80 and vortex until the solution is homogeneous.
-
Final Dilution with Saline. Slowly add the calculated volume of physiological saline (for IV/IP) or water (for PO) to the mixture while vortexing to prevent precipitation.
-
Final Formulation. The resulting solution should be a clear, homogenous formulation.
-
Sterilization (for IV/IP). If for parenteral administration, filter the final solution through a sterile 0.22 µm filter compatible with the solvent system.
-
Storage. Store the formulation under appropriate conditions (typically 2-8°C) and use within a validated timeframe.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound formulation and in vivo analysis.
Signaling Pathway of this compound
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disposition and metabolism of this compound, a new combined alpha- and beta-adrenoceptor blocking agent, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of amosulalol, an alpha, beta-adrenoceptor blocker, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcentral.com [medcentral.com]
Application Notes and Protocols: Amosulalol Administration in Spontaneously Hypertensive Rats (SHR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amosulalol is a potent antihypertensive agent that functions as a combined alpha-1 and beta-1 adrenoceptor antagonist. This dual-action mechanism allows for the reduction of blood pressure through vasodilation (alpha-1 blockade) while simultaneously controlling heart rate and cardiac output (beta-1 blockade), which can mitigate the reflex tachycardia often associated with pure vasodilators. Spontaneously hypertensive rats (SHR) are a widely used and well-characterized preclinical model of human essential hypertension, making them a suitable model for evaluating the efficacy and mechanism of action of antihypertensive drugs like amosulalol.
These application notes provide a comprehensive overview of the administration of amosulalol to SHR, including quantitative data on its effects, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of amosulalol administration on key cardiovascular parameters in spontaneously hypertensive rats.
Table 1: Effect of Single Oral Administration of Amosulalol on Systolic Blood Pressure in SHR
| Dosage (mg/kg) | Maximum Decrease in Systolic Blood Pressure (mmHg) | Duration of Action (hours) |
| 3 | ~20 | > 6 |
| 10 | ~40 | > 6 |
| 30 | ~60 | > 6 |
Data compiled from studies on conscious spontaneously hypertensive rats.[1]
Table 2: Effect of Repeated Oral Administration of Amosulalol on Cardiovascular Parameters in SHR
| Treatment | Dosage | Duration | Change in Systolic Blood Pressure | Change in Heart Rate | Change in Plasma Renin Activity |
| Amosulalol | 50 mg/kg/day (b.i.d.) | 12 weeks | Significant reduction | Reduction | Reduction |
| Labetalol | 50 mg/kg/day (b.i.d.) | 12 weeks | Significant reduction | Reduction | Reduction |
b.i.d. = twice daily administration.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the administration of amosulalol to SHR and the subsequent measurement of its physiological effects.
Protocol 1: Single-Dose Oral Administration of Amosulalol in SHR
1. Animal Model:
- Species: Spontaneously Hypertensive Rat (SHR)
- Age: 14-16 weeks (established hypertension)
- Sex: Male
- Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment. House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
2. Amosulalol Preparation:
- Prepare a homogenous suspension of amosulalol in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
- Prepare fresh on the day of the experiment.
- Concentrations should be calculated to deliver the desired dose (e.g., 3, 10, or 30 mg/kg) in a volume of 5-10 ml/kg.
3. Oral Administration (Gavage):
- Gently restrain the rat.
- Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.
- Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
- Administer the amosulalol suspension slowly.
- Carefully remove the gavage needle.
- Return the animal to its cage and monitor for any signs of distress.
4. Blood Pressure and Heart Rate Measurement (Tail-Cuff Method):
- Habituate the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced fluctuations in blood pressure.
- On the day of the experiment, place the rat in the restrainer.
- Position the tail-cuff and pulse sensor on the base of the tail.
- Record baseline blood pressure and heart rate before amosulalol administration.
- Record measurements at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) post-administration.
Protocol 2: Repeated-Dose Oral Administration of Amosulalol in SHR
1. Animal Model and Housing:
- As described in Protocol 1.
2. Amosulalol Preparation:
- Prepare a suspension of amosulalol as described in Protocol 1. The daily dose (e.g., 50 mg/kg) should be divided into two equal administrations (b.i.d.).
3. Daily Administration:
- Administer amosulalol via oral gavage twice daily for the specified duration (e.g., 12 weeks).
4. Long-Term Monitoring (Telemetry):
- For continuous and stress-free monitoring, surgically implant a telemetry transmitter for the measurement of blood pressure and heart rate.
- Allow for a post-surgical recovery period of at least one week before starting the treatment.
- Record baseline data for 24-48 hours before the first dose.
- Collect data continuously throughout the 12-week treatment period.
5. Plasma Renin Activity Measurement:
- At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.
- Use EDTA-coated tubes for blood collection.
- Centrifuge the blood at 4°C to separate the plasma.
- Store plasma samples at -80°C until analysis.
- Determine plasma renin activity using a commercially available radioimmunoassay (RIA) or ELISA kit.
Visualizations
Signaling Pathway of Amosulalol
Caption: Amosulalol's dual-action signaling pathway.
Experimental Workflow for Repeated-Dose Administration
Caption: Workflow for long-term amosulalol studies in SHR.
References
Application Notes and Protocols for Oral Administration of Amosulalol in Dogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amosulalol is a potent alpha- and beta-adrenoceptor blocker with potential therapeutic applications in cardiovascular research.[1][2][3] This document provides detailed application notes and protocols for the oral administration of amosulalol in dogs for research purposes. It includes a summary of pharmacokinetic data, a comprehensive experimental protocol for oral dosing, and a description of the drug's mechanism of action with an accompanying signaling pathway diagram.
Introduction
Amosulalol hydrochloride is a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker.[4] Its dual mechanism of action, which involves the inhibition of norepinephrine and epinephrine on both beta (β1, β2) and alpha-1 (α1) adrenergic receptors, results in antihypertensive effects.[4] By blocking β1-adrenergic receptors in the heart, amosulalol reduces heart rate and myocardial contraction force, leading to decreased cardiac output.[4] Its antagonism of α1-adrenergic receptors in vascular smooth muscle promotes vasodilation, reducing peripheral vascular resistance.[4] Understanding the pharmacokinetics and pharmacodynamics of amosulalol in a canine model is crucial for preclinical drug development and translational research.
Data Presentation
Table 1: Pharmacokinetic Parameters of Amosulalol in Dogs After a Single Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Systemic Availability (%) |
| 3 | 184 ± 24 | 0.5 - 1 | 2.1 | 557 ± 53 | 51 - 59 |
| 10 | 589 ± 71 | 0.5 - 1 | 2.1 | 1863 ± 187 | 51 - 59 |
| 30 | 1835 ± 211 | 0.5 - 1 | 2.1 | 5764 ± 634 | 51 - 59 |
Data compiled from studies by Kamimura et al. (1984).[1][2][3] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve.
Table 2: Pharmacokinetic Parameters of Amosulalol in Dogs After Repeated Oral Administration (10 mg/kg/day for 15 days)
| Parameter | Day 1 | Day 15 |
| Cmax (ng/mL) | 589 ± 71 | 643 ± 82 |
| Tmax (h) | 0.5 - 1 | 0.5 - 1 |
| t1/2 (h) | 2.1 | 2.3 |
| AUC (ng·h/mL) | 1863 ± 187 | 2011 ± 213 |
Data from Kamimura et al. (1984). No significant differences were observed in the pharmacokinetic parameters between the first and last day of administration.[1][2][3]
Experimental Protocols
Protocol 1: Single Oral Administration of Amosulalol in Beagle Dogs
1. Objective: To determine the pharmacokinetic profile of a single oral dose of amosulalol in dogs.
2. Materials:
-
This compound
-
Gelatin capsules
-
Water for administration (20 mL)
-
Male Beagle dogs (body weight 10-14 kg)
-
Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)
-
Centrifuge
-
Equipment for plasma sample analysis (e.g., HPLC)
3. Procedure:
-
Animal Preparation: Healthy male Beagle dogs should be fasted overnight with free access to water before drug administration.[3]
-
Dose Preparation: Prepare the desired dose of this compound in a gelatin capsule. Doses of 3, 10, and 30 mg/kg have been previously studied.[1][2][3]
-
Administration: Administer the gelatin capsule orally, followed by 20 mL of water to ensure swallowing.[3]
-
Blood Sampling: Collect blood samples from the antecubital vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-administration.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -20°C or lower until analysis.
-
Analysis: Determine the plasma concentrations of amosulalol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Repeated Oral Administration of Amosulalol in Beagle Dogs
1. Objective: To evaluate the pharmacokinetic profile of amosulalol after repeated oral administration in dogs.
2. Materials:
-
Same as Protocol 1.
3. Procedure:
-
Animal Preparation: House male Beagle dogs with free access to food and water.[3]
-
Dose Preparation: Prepare a daily dose of 10 mg/kg of this compound in a gelatin capsule.[1][2][3]
-
Administration: Administer the capsule orally once daily for 15 consecutive days, followed by 20 mL of water.[1][2][3]
-
Blood Sampling: On Day 1 and Day 15, collect blood samples at the same time points as described in Protocol 1.
-
Plasma Separation and Storage: Follow the same procedures as in Protocol 1.
-
Analysis: Analyze the plasma samples to determine amosulalol concentrations and compare the pharmacokinetic parameters between Day 1 and Day 15.
Mandatory Visualization
Signaling Pathway of Amosulalol
Caption: Signaling pathway of Amosulalol's antagonist action on adrenergic receptors.
Experimental Workflow for Single Oral Administration
Caption: Experimental workflow for pharmacokinetic analysis of oral amosulalol in dogs.
References
Amosulalol Hydrochloride: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Amosulalol Hydrochloride in animal studies, with a focus on dosage calculation and experimental design. The information is intended to guide researchers in planning and executing preclinical studies to evaluate the safety and efficacy of this dual-acting adrenoceptor antagonist.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and dosage data for this compound in various animal species. This information is crucial for appropriate dose selection and for interspecies dose extrapolation.
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species
| Parameter | Rat | Dog | Monkey | Mouse |
| Route of Administration | IV | Oral | IV | Oral |
| Dose (mg/kg) | 1 | 10-100 | 1 | 3-30 |
| Terminal Half-life (t½) | 2.5 h[1] | - | 2.1 h[1] | - |
| Time to Maximum Concentration (Tmax) | - | 0.5-1 h[1] | - | 0.5-1 h[1] |
| Systemic Bioavailability (%) | 22-31%[1] | - | 51-59%[1] | - |
Table 2: Reported Doses of this compound in Non-clinical Studies
| Species | Study Type | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference |
| Rat | Pharmacokinetics | IV | 1 | Plasma concentration studies | [1] |
| Rat | Pharmacokinetics | Oral | 10-100 | Dose-dependent plasma concentrations | [1] |
| Dog | Pharmacokinetics | IV | 1 | Plasma concentration studies | [1] |
| Dog | Pharmacokinetics | Oral | 3-30 | Dose-dependent plasma concentrations | [1] |
| Dog | Repeated Dose Pharmacokinetics | Oral | 10 (for 15 days) | No significant change in pharmacokinetic parameters | [1] |
| Monkey | Pharmacokinetics | IV | 1 | Plasma concentration studies | [1] |
| Monkey | Pharmacokinetics | Oral | 3-10 | Dose-dependent plasma concentrations | [1] |
| Mouse | Pharmacokinetics | IV | 10 | Plasma concentration studies | |
| Mouse | Pharmacokinetics | Oral | 10 | Plasma concentration and bioavailability studies |
Experimental Protocols
General Guidance for Animal Dose Calculation
The conversion of a human dose to an animal equivalent dose (AED) is a critical step in preclinical research. A common and FDA-accepted method is based on body surface area (BSA) normalization. The following formula can be used:
AED (mg/kg) = Human dose (mg/kg) x (Human Km / Animal Km)
Where Km is a correction factor calculated as Body Weight (kg) / Body Surface Area (m²).
Table 3: Km Values for Dose Conversion Between Humans and Various Animal Species
| Species | Body Weight (kg) | Body Surface Area (m²) | Km |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
| Dog | 10 | 0.50 | 20 |
| Rabbit | 1.8 | 0.15 | 12 |
| Monkey | 3 | 0.24 | 12.5 |
Note: These are average values and can vary depending on the specific strain and age of the animals.
Protocol for an Acute Oral Toxicity Study (LD50 Determination) in Rodents
This protocol outlines a general procedure for determining the median lethal dose (LD50) of this compound.
Objective: To determine the acute oral toxicity (LD50) of this compound in rats or mice.
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)
-
Wistar rats or ICR mice (equal numbers of males and females)
-
Oral gavage needles
-
Animal cages with appropriate bedding
-
Calibrated balance
Procedure:
-
Animal Acclimatization: House the animals in standard laboratory conditions for at least 7 days prior to the experiment to allow for acclimatization.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle.
-
Dose Administration: Administer a single oral dose to each animal using a gavage needle. A control group should receive the vehicle only.
-
Observation: Observe the animals continuously for the first 4 hours after dosing and then periodically for 14 days. Record all signs of toxicity, including changes in behavior, appearance, and any mortality.
-
Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).
Protocol for a Repeat-Dose Oral Toxicity Study in Dogs
This protocol provides a framework for evaluating the subchronic toxicity of this compound in a non-rodent species.
Objective: To assess the potential toxicity of this compound following repeated oral administration to beagle dogs for a specified duration (e.g., 28 or 90 days).
Materials:
-
This compound
-
Gelatin capsules
-
Beagle dogs (equal numbers of males and females)
-
Equipment for clinical observations, blood collection, and urinalysis
-
Veterinary care facilities
Procedure:
-
Animal Selection and Acclimatization: Use healthy, purpose-bred beagle dogs. Acclimatize them to the laboratory environment and handling procedures.
-
Dose Groups: Establish at least three dose groups (low, mid, high) and a control group. The dose levels should be selected based on acute toxicity data and pharmacokinetic information.
-
Dose Administration: Administer this compound in gelatin capsules once daily. The control group receives empty capsules.
-
Clinical Observations: Conduct detailed clinical observations daily, including checks for changes in behavior, appetite, and general health.
-
Body Weight and Food Consumption: Record body weight weekly and food consumption daily.
-
Ophthalmology and Electrocardiography (ECG): Perform ophthalmological examinations and ECG recordings at pre-test and at the end of the study.
-
Hematology and Clinical Chemistry: Collect blood samples at pre-test and at specified intervals during the study for hematological and clinical chemistry analysis.
-
Urinalysis: Collect urine samples for analysis at pre-test and at the end of the study.
-
Necropsy and Histopathology: At the end of the treatment period, euthanize the animals and perform a full necropsy. Collect organs for weighing and tissues for histopathological examination.
-
Data Analysis: Analyze all collected data to identify any dose-related adverse effects.
Visualizations
Signaling Pathway of this compound
This compound is a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker.[1] Its therapeutic effects, primarily the lowering of blood pressure, are achieved through its interaction with these receptors.
Caption: Mechanism of action of this compound.
Experimental Workflow for an In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the antihypertensive efficacy of this compound in a rat model of hypertension.
Caption: Workflow for a hypertension study in rats.
Disclaimer: These protocols and notes are intended as a general guide. Researchers should adapt them to their specific experimental needs and ensure compliance with all applicable animal welfare regulations and institutional guidelines.
References
Application Notes and Protocols for Using Amosulalol in Isolated Rabbit Papillary Muscle Experiments
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals investigating the effects of amosulalol on cardiac muscle physiology using isolated rabbit papillary muscle preparations.
Introduction
Amosulalol is a pharmacological agent with dual-acting properties as a non-selective beta-adrenergic receptor blocker and an alpha-1 adrenergic receptor antagonist.[1][2] This unique mechanism of action makes it a subject of interest in cardiovascular research for its potential therapeutic benefits in conditions like hypertension and cardiac arrhythmias.[1] Isolated rabbit papillary muscle is a well-established ex vivo model for studying the direct effects of pharmacological agents on myocardial contractility and electrophysiology, independent of systemic neurohumoral influences.[3]
This document outlines the materials, procedures, and expected outcomes for conducting experiments with amosulalol on isolated rabbit papillary muscles, focusing on its electrophysiological and inotropic effects.
Experimental Protocols
Papillary Muscle Isolation and Preparation
This protocol describes the dissection and mounting of rabbit papillary muscle for in vitro studies.
Materials:
-
Male or female rabbits
-
Sodium pentobarbital (or other suitable anesthetic)
-
Heparin
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, glucose 5.5)
-
Dissection tools (scissors, forceps)
-
Organ bath chamber with stimulating electrodes
-
Force transducer
-
Thermoregulator
-
Gas mixture (95% O2, 5% CO2)
Procedure:
-
Anesthetize the rabbit and administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Excise the heart quickly and place it in chilled, oxygenated Tyrode's solution.
-
Dissect the right ventricle and carefully isolate a thin, uniform papillary muscle.
-
Mount the muscle vertically in an organ bath chamber containing Tyrode's solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Attach one end of the muscle to a fixed hook and the other end to a force transducer to record isometric contractions.
-
Allow the muscle to equilibrate for at least 60 minutes, with regular washing, before starting the experiment.
-
Electrically stimulate the muscle with square-wave pulses of 5 ms duration at a frequency of 1 Hz, using a voltage approximately 20% above the threshold.
Electrophysiological Measurements
This protocol details the methodology for recording intracellular action potentials from the isolated papillary muscle.
Materials:
-
Prepared and mounted rabbit papillary muscle
-
Standard microelectrode recording setup (including amplifier and oscilloscope)
-
Glass microelectrodes filled with 3 M KCl (tip resistance 10-20 MΩ)
-
Micromanipulator
Procedure:
-
Impale a superficial cell of the papillary muscle preparation with a glass microelectrode using a micromanipulator.
-
Record the transmembrane action potentials.
-
Measure the following parameters:
-
Resting membrane potential (RMP)
-
Action potential amplitude (APA)
-
Maximum rate of depolarization (Vmax)
-
Action potential duration (APD) at 50% and 90% repolarization (APD50 and APD90).
-
-
Apply amosulalol at desired concentrations to the organ bath and record changes in the action potential parameters after a steady-state effect is achieved (typically 20-30 minutes).
-
To study rate-dependent effects, vary the stimulation frequency (e.g., from 0.25 Hz to 2.0 Hz) in the presence and absence of amosulalol.[4]
Inotropic Effect Measurement
This protocol is for assessing the effect of amosulalol on the force of muscle contraction.
Materials:
-
Prepared and mounted rabbit papillary muscle
-
Force transducer and recording system
-
Amosulalol solutions of varying concentrations
Procedure:
-
After equilibration, record baseline contractile force (twitch tension) at a stimulation frequency of 1 Hz.
-
Introduce amosulalol into the organ bath in a cumulative concentration-dependent manner.
-
Allow the muscle to stabilize at each concentration before recording the steady-state contractile force.
-
Analyze the data to determine the effect of amosulalol on peak twitch tension and other contractile parameters like time to peak tension and relaxation time.
Data Presentation
The following tables summarize the quantitative effects of amosulalol on the electrophysiological properties of isolated rabbit papillary muscle.
Table 1: Effect of Amosulalol on Action Potential Parameters at 1 Hz Stimulation [4]
| Concentration (µM) | Vmax (% of control) | APD90 (% of control) |
| 3 | 95 ± 2 | 108 ± 3 |
| 10 | 82 ± 3 | 125 ± 4 |
| 30 | 55 ± 4 | 150 ± 5 |
Data are presented as mean ± SEM.
Table 2: Rate-Dependent Block of Vmax by Amosulalol (30 µM) [4]
| Stimulation Frequency (Hz) | Vmax (% of control at 0.25 Hz) |
| 0.25 | 70 ± 3 |
| 0.5 | 62 ± 3 |
| 1.0 | 55 ± 4 |
| 2.0 | 45 ± 4 |
Data are presented as mean ± SEM.
Visualizations
Experimental Workflow
Caption: Workflow for isolated rabbit papillary muscle experiments with amosulalol.
Signaling Pathway of Amosulalol in Cardiac Myocytes
Caption: Amosulalol's inhibitory action on adrenergic signaling pathways in cardiomyocytes.
References
- 1. What is Amosulalol Hydrochloride used for? [synapse.patsnap.com]
- 2. Experimental and clinical pharmacology of carvedilol and other drugs combining vasodilation and beta-adrenoceptor antagonism in a single molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of amosulalol, a new alpha- and beta-adrenoceptor blocker, in isolated rabbit papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Amosulalol in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of amosulalol, a potent antihypertensive agent, in human plasma. The described method utilizes a reversed-phase C18 column with UV detection, offering excellent sensitivity, specificity, and reproducibility. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and quality control of amosulalol.
Introduction
Amosulalol is an antihypertensive drug possessing both α1 and non-selective β-adrenergic blocking properties. Accurate and reliable quantification of amosulalol in biological matrices is crucial for pharmacokinetic and pharmacodynamic evaluations. This document provides a detailed protocol for a validated HPLC method coupled with solid-phase extraction (SPE) for the clean-up of human plasma samples, ensuring high recovery and minimal matrix effects.
Experimental
Materials and Reagents
-
Amosulalol Hydrochloride (Reference Standard)
-
Ethyl Paraben (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate
-
Orthophosphoric Acid
-
Human Plasma (Drug-free)
-
Solid-Phase Extraction (SPE) Cartridges (C18)
-
Ultrapure Water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed. The specific conditions for the analysis are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 0.025 M Phosphate Buffer (pH 6.0) : Acetonitrile (73:27, v/v)[1] |
| Flow Rate | 1.5 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detector | UV-Vis Detector |
| Detection Wavelength | 272 nm[1] |
| Internal Standard | Ethyl Paraben[1] |
Protocols
Standard Solution Preparation
-
Amosulalol Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 30 ng/mL to 2000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of ethyl paraben and dissolve in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with the mobile phase.
Sample Preparation (Solid-Phase Extraction)
The following workflow outlines the solid-phase extraction procedure for plasma samples.
Caption: Solid-phase extraction workflow for amosulalol from plasma.
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 30 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 30 ng/mL[1] |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95.6% - 105%[1] |
| Recovery from Plasma | > 95.6%[1] |
| Stability | Stable under various storage conditions[1] |
The logical relationship of the key steps in the analytical method validation process is illustrated in the following diagram.
Caption: Key steps in analytical method validation.
Results and Discussion
The developed HPLC method provides a reliable and efficient means for the quantification of amosulalol in human plasma. The use of a C18 column with a phosphate buffer and acetonitrile mobile phase allows for excellent separation of amosulalol and the internal standard from endogenous plasma components. The UV detection at 272 nm offers good sensitivity for the analysis.
The solid-phase extraction protocol is effective in removing interfering substances from the plasma matrix, resulting in a high recovery of amosulalol. The validation data demonstrates that the method is linear, accurate, precise, and sensitive, with an LLOQ of 30 ng/mL, making it suitable for pharmacokinetic studies following therapeutic doses of amosulalol.[1]
Conclusion
The HPLC method described in this application note is well-suited for the quantitative analysis of amosulalol in human plasma for research and clinical applications. The detailed protocol and validation data provide a comprehensive guide for the implementation of this method in a laboratory setting. This method was successfully applied to a pharmacokinetic study in healthy volunteers after oral administration of a single 20 mg dose of this compound.[1]
References
Application Notes and Protocols: In Vitro Assays for Amosulalol Adrenergic Receptor Binding
Introduction
Amosulalol is a potent pharmaceutical agent known for its dual antagonism of both alpha and beta-adrenergic receptors.[1][2] It is classified as an α1 and β-adrenergic receptor antagonist.[1] To characterize the pharmacological profile of Amosulalol and similar compounds, a suite of robust in vitro assays is essential. These assays allow for the precise determination of binding affinity and functional potency at various adrenergic receptor subtypes. This document provides detailed protocols for radioligand binding assays and functional assays designed to assess the interaction of Amosulalol with α1, α2, β1, and β2 adrenergic receptors.
Data Presentation
The following tables summarize the reported in vitro functional potency of Amosulalol at different adrenergic receptor subtypes. Binding affinity data (Ki or IC50) from radioligand assays were not explicitly found in the provided search results, but functional pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, are available.
Table 1: Functional Antagonist Potency of Amosulalol at Adrenergic Receptors
| Receptor Subtype | Tissue/System | Agonist Challenged | Potency (pA2) | Reference |
| α1-Adrenergic | Rat Isolated Aorta | Phenylephrine | 8.6 | [3] |
| β1-Adrenergic | Rat Isolated Right Ventricle | Isoprenaline | 7.5 - 8.1 | [3] |
| α2-Adrenergic | Rat Isolated Right Ventricle | Nerve Stimulation | Not Quantified | [3] |
Note: The activity at the α2-adrenoceptor was confirmed by the observation that Amosulalol (10⁻⁶M) increased nerve stimulation-evoked outflow of [3H]-noradrenaline, an effect that was prevented by the α2-antagonist idazoxan, suggesting α2-antagonist properties.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways for adrenergic receptor subtypes and the general workflows for the described experimental protocols.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for a receptor.[4] This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of Amosulalol at α1, α2, and β-adrenergic receptors.
Objective: To determine the binding affinity (Ki) of Amosulalol for adrenergic receptor subtypes by measuring its ability to compete with a specific radioligand.[4]
Principle: A fixed concentration of a high-affinity radiolabeled ligand is incubated with a source of receptors (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (Amosulalol). The ability of Amosulalol to displace the radioligand is measured, and the concentration that inhibits 50% of specific binding (IC50) is determined. The Ki is then calculated from the IC50.[4]
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α2A, β1, β2) or tissue homogenates known to be rich in the target receptor (e.g., rat heart for β1).[5]
-
Radioligands:
-
Non-specific Ligand: A high concentration of an unlabeled antagonist to define non-specific binding (e.g., Phentolamine for α-receptors, Propranolol for β-receptors).[5][7]
-
Test Compound: Amosulalol hydrochloride.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., GF/C), liquid scintillation counter, scintillation fluid.[8]
Procedure:
-
Membrane Preparation: Thaw the membrane preparation on ice and resuspend in ice-cold binding buffer to the desired protein concentration (typically 10-50 µg protein per well, to be optimized).[8]
-
Assay Plate Setup: The assay is typically performed in a 96-well plate with a final volume of 250 µL.[8] Set up triplicate wells for:
-
Reagent Addition:
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[8]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific filter binding).[8]
-
Washing: Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of Amosulalol.
-
Determine IC50: Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.[9]
-
Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Functional Antagonist Assay (cAMP Measurement) for β- and α2-Adrenergic Receptors
Objective: To determine the functional potency (IC50 or pA2) of Amosulalol by measuring its ability to inhibit or reverse agonist-mediated changes in intracellular cyclic AMP (cAMP).
Principle:
-
β-Adrenergic Receptors (Gs-coupled): These receptors activate adenylyl cyclase, leading to an increase in intracellular cAMP.[10][11] An antagonist (Amosulalol) will inhibit the cAMP increase caused by a β-agonist like Isoproterenol.
-
α2-Adrenergic Receptors (Gi-coupled): These receptors inhibit adenylyl cyclase, decreasing intracellular cAMP.[12][13] To measure antagonism, adenylyl cyclase is first stimulated with an agent like forskolin. An α2-agonist will decrease this stimulated cAMP level. An antagonist (Amosulalol) will reverse this inhibition.
Materials:
-
Cell Line: A cell line (e.g., CHO-K1, HEK293) stably expressing the human β1, β2, or α2-adrenergic receptor.[10]
-
Agonists: Isoproterenol (for β-receptors), UK 14,304 or Clonidine (for α2-receptors).
-
Stimulant (for α2 assay): Forskolin.
-
Test Compound: this compound.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).[11]
Procedure (β-Receptor Antagonist Mode):
-
Cell Plating: Plate the cells in 96- or 384-well plates and grow to near confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of Amosulalol (or buffer) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a β-agonist (e.g., Isoproterenol at its EC80 concentration) to all wells (except for basal controls) and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit.
Procedure (α2-Receptor Antagonist Mode):
-
Cell Plating: Plate cells as described above.
-
Incubation: Add varying concentrations of Amosulalol along with a fixed concentration of an α2-agonist (e.g., UK 14,304 at its EC80).
-
Stimulation: Immediately add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration as described above.
Data Analysis:
-
Generate Dose-Response Curve: Plot the measured cAMP levels (or assay signal) against the log concentration of Amosulalol.
-
Determine IC50: Use non-linear regression to fit the data and determine the IC50 value, which is the concentration of Amosulalol that causes a 50% reversal of the agonist effect.
-
Calculate pA2 (Schild Analysis): To obtain a more accurate measure of antagonist potency, perform Schild analysis. This involves generating full agonist dose-response curves in the presence of several fixed concentrations of Amosulalol. The dose ratio is calculated, and a Schild plot is constructed to determine the pA2 value.
References
- 1. KEGG DRUG: Amosulalol [genome.jp]
- 2. Electrophysiological effects of amosulalol, a new alpha- and beta-adrenoceptor blocker, in isolated rabbit papillary muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-adrenergic receptor binding characteristics and responsiveness in cultured Wistar-Kyoto rat arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. Molecular pharmacology of alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Vasodilation Induced by Amosulalol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amosulalol Hydrochloride is a potent pharmacological agent known for its dual antagonism of α1 and β1-adrenergic receptors.[1] Its primary mechanism for inducing vasodilation in vitro is through the competitive blockade of α1-adrenergic receptors on vascular smooth muscle cells. This action inhibits the contractile signaling pathway initiated by α1-agonists like norepinephrine and phenylephrine, leading to smooth muscle relaxation and a subsequent increase in vessel diameter.[2][3] These application notes provide detailed protocols for characterizing the in vitro vasodilatory effects of this compound using isolated rat aortic rings, a standard and reliable model for vascular pharmacology research.
Data Presentation
The vasodilatory and antagonistic properties of this compound are summarized in the tables below. These data have been compiled from in vitro studies on isolated vascular preparations.
Table 1: Antagonistic Activity of this compound
| Parameter | Agonist | Tissue Preparation | Value |
| pA2 | Phenylephrine | Rat Aorta | 8.6 |
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
Protocol 1: Preparation of Isolated Rat Aortic Rings
This protocol outlines the procedure for isolating and preparing rat thoracic aorta for in vitro vasodilation assays.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (see composition below)
-
Surgical instruments (scissors, forceps)
-
Petri dish
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducer
Krebs-Henseleit Solution Composition:
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| KH2PO4 | 1.2 |
| MgSO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.0 |
Procedure:
-
Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Make a midline incision in the abdomen and thorax to expose the thoracic aorta.
-
Carefully dissect the thoracic aorta from the surrounding connective tissue and place it in a Petri dish containing cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove any remaining adipose and connective tissue from the aorta.
-
Cut the aorta into rings of approximately 3-4 mm in length.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. The rings should be suspended between two stainless steel hooks, with one hook anchored to the bottom of the chamber and the other connected to an isometric force transducer.
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
Protocol 2: Evaluation of this compound's Vasodilatory Effect
This protocol describes how to assess the vasorelaxant properties of this compound on pre-contracted aortic rings.
Procedure:
-
After the equilibration period, induce a stable contraction in the aortic rings by adding a submaximal concentration of an α1-adrenergic agonist, typically phenylephrine (1 µM).
-
Once the contraction has reached a stable plateau, add this compound to the organ bath in a cumulative concentration-response manner (e.g., 1 nM to 10 µM).
-
Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.
-
Calculate the percentage of relaxation at each concentration relative to the maximal contraction induced by phenylephrine.
-
Data can be used to construct a concentration-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
Protocol 3: Determination of the pA2 Value of this compound
This protocol details the Schild regression analysis to quantify the competitive antagonism of this compound against phenylephrine.
Procedure:
-
Generate a cumulative concentration-response curve for phenylephrine (e.g., 1 nM to 100 µM) in the absence of this compound.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the aortic rings with a fixed concentration of this compound (e.g., 10 nM, 30 nM, 100 nM) for at least 30 minutes.
-
In the presence of this compound, generate a second cumulative concentration-response curve for phenylephrine.
-
Repeat steps 2-4 with at least two other concentrations of this compound.
-
Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of phenylephrine in the presence of the antagonist to the EC50 of phenylephrine in the absence of the antagonist.
-
Construct a Schild plot by plotting the log (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression line of the Schild plot provides the pA2 value.
Visualizations
Signaling Pathway of Vasodilation Induced by this compound
References
Application Notes and Protocols: Pharmacokinetic Modeling of Amosulalol in Monkeys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amosulalol is a potent adrenoceptor antagonist with dual-blocking activity on both alpha and beta receptors. Understanding its pharmacokinetic profile is crucial for preclinical and clinical development. This document provides a detailed summary of the pharmacokinetic modeling of amosulalol in monkeys, based on published literature. It includes comprehensive data tables for easy comparison, detailed experimental protocols, and visualizations of experimental workflows and metabolic pathways.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of amosulalol in cynomolgus monkeys following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of Amosulalol in Cynomolgus Monkeys after Intravenous Administration (1 mg/kg)
| Parameter | Value | Reference |
| Terminal Half-life (t½β) | 1.8 h | [1][2][3] |
| Volume of Distribution (Vdss) | Smallest among rats, dogs, and monkeys | [1] |
| Plasma Clearance | Lower than in rats and dogs | [1][2][3] |
| Area Under the Curve (AUC) | Largest among rats, dogs, and monkeys | [1] |
Table 2: Pharmacokinetic Parameters of Amosulalol in Cynomolgus Monkeys after Oral Administration
| Dose (mg/kg) | Tmax (h) | Systemic Availability (%) | Urinary Excretion (unchanged, 24h) | Reference |
| 3 - 10 | 1.7 - 2.7 | 57 - 66 | - | [1][2][3] |
| 10 | ~1 | - | 10.3% | [1] |
| 10 ([14C]amosulalol) | 0.5 - 1 | - | 46% (radioactivity, 48h) | [4] |
Experimental Protocols
Animal Model
-
Species: Male cynomolgus monkeys (Macaca fascicularis)[1]
-
Body Weight: 3.7 - 5.6 kg[1]
-
Housing: Maintained with free access to food and water.[1]
-
Fasting: Fasted overnight prior to oral drug administration.[1]
Drug Administration
-
Intravenous (IV) Administration:
-
Oral Administration:
Sample Collection
-
Blood Sampling:
-
Site: Femoral vein.[1]
-
Processing: Blood samples were likely processed to obtain plasma for analysis.
-
-
Urine Collection:
Bioanalytical Method
While the specific details of the bioanalytical method for amosulalol in monkey plasma and urine are not extensively described in the provided search results, a typical approach would involve a validated high-performance liquid chromatography (HPLC) method with a suitable detector.
Pharmacokinetic Analysis
-
Model: The plasma concentration-time data following intravenous administration was best described by a two-compartment open model.[1][2][3]
-
Parameter Calculation: Standard pharmacokinetic equations were used to calculate parameters such as half-life, area under the curve (AUC), and systemic availability.[1] The AUC was determined using the trapezoidal rule.[1]
-
Systemic Availability (F): Calculated as: F (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.[1]
Visualizations
Experimental Workflow
Pharmacokinetic Study Workflow for Amosulalol in Monkeys.
Metabolic Pathways of Amosulalol
The metabolism of amosulalol in monkeys involves several key pathways, leading to the formation of various metabolites.
Primary Metabolic Pathways of Amosulalol in Monkeys.
Discussion
The pharmacokinetic studies in cynomolgus monkeys reveal that amosulalol is well-absorbed orally, with a systemic availability of 57-66%.[1][2][3] Following intravenous administration, the drug exhibits a biphasic elimination pattern, consistent with a two-compartment model.[1][2][3] The terminal half-life in monkeys is approximately 1.8 hours.[1][2][3]
Metabolism is a significant route of elimination for amosulalol in monkeys. The primary metabolic pathways include hydroxylation of the methoxyphenoxy ring at the 4 or 5 position and oxidative cleavage of the C-N bond.[5] Monkeys excrete roughly equal amounts of the 5-hydroxy and 4-hydroxy metabolites, as well as the o-methoxyphenoxyacetic acid metabolite (M-5).[5] This is in contrast to rats, where hydroxylation of the methyl group and O-demethylation are more prominent, and dogs, where oxidative C-N cleavage is the primary reaction.[5]
These findings highlight the importance of species-specific differences in drug metabolism and pharmacokinetics when extrapolating preclinical data to humans. The cynomolgus monkey provides a valuable non-rodent model for evaluating the disposition of amosulalol.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacokinetics of amosulalol, an alpha, beta-adrenoceptor blocker, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Disposition and metabolism of this compound, a new combined alpha- and beta-adrenoceptor blocking agent, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of this compound in man: quantitative comparison with laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Hypertension Studies with Amosulalol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amosulalol is a potent antihypertensive agent characterized by its dual mechanism of action as both an alpha-1 and a non-selective beta-adrenergic receptor blocker.[1] This unique pharmacological profile allows for a comprehensive approach to blood pressure reduction by simultaneously targeting peripheral vascular resistance and cardiac output.[1][2] These application notes provide detailed experimental designs and protocols for investigating the efficacy and mechanism of action of Amosulalol in preclinical and in vitro models of hypertension.
Mechanism of Action
Amosulalol exerts its antihypertensive effects through two primary pathways:
-
Alpha-1 Adrenergic Blockade: By selectively blocking alpha-1 adrenergic receptors on vascular smooth muscle, Amosulalol inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in total peripheral resistance.[1][2]
-
Beta-Adrenergic Blockade: As a non-selective beta-blocker, Amosulalol antagonizes beta-1 adrenergic receptors in the heart, resulting in decreased heart rate and myocardial contractility, which contributes to a reduction in cardiac output.[1] It also blocks beta-2 adrenergic receptors.
This dual action provides a synergistic effect in lowering blood pressure and may offer advantages over single-mechanism antihypertensive agents.
Data Presentation: Summary of Amosulalol's Effects
The following tables summarize the quantitative effects of Amosulalol on key cardiovascular parameters as reported in preclinical and clinical studies.
Table 1: Effect of Amosulalol on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHRs)
| Dosage (mg/kg, oral) | Systolic Blood Pressure Reduction (mmHg) | Heart Rate Reduction (beats/min) | Reference |
| 3 | ~20 | Not significant | [1] |
| 10 | ~40 | ~30 | [1] |
| 30 | ~60 | ~50 | [1] |
Table 2: Hemodynamic Effects of Amosulalol in Patients with Essential Hypertension (16-week treatment)
| Parameter | Before Treatment (mean ± SEM) | After Treatment (mean ± SEM) | p-value | Reference |
| Mean Blood Pressure (mmHg) | 120 ± 1 | 105 ± 1 | < 0.001 | [2] |
| Heart Rate (beats/min) | Not specified | Decreased | Not specified | [2] |
| Cardiac Index (L/min/m²) | 3.91 ± 0.09 | 3.68 ± 0.09 | < 0.001 | [2] |
| Total Peripheral Resistance Index (dynes·s·cm⁻⁵·m²) | 2441 ± 79 | 2271 ± 78 | < 0.001 | [2] |
| Plasma Renin Activity (ng/mL/h) | 0.95 ± 0.14 | 0.55 ± 0.09 | < 0.05 | [2] |
Table 3: Antihypertensive Efficacy of Amosulalol in Hypertensive Patients with Non-Insulin Dependent Diabetes (24-week treatment)
| Parameter | Before Treatment (mean ± SD) | After Treatment (mean ± SD) | Reference |
| Systolic Blood Pressure (mmHg) | 174 ± 13 | 148 ± 16 | [3] |
| Diastolic Blood Pressure (mmHg) | 92 ± 9 | 80 ± 11 | [3] |
Experimental Protocols
In Vivo Studies: Spontaneously Hypertensive Rat (SHR) Model
The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized genetic model of essential hypertension, making it an appropriate choice for evaluating the in vivo efficacy of Amosulalol.[4]
Objective: To determine the dose-dependent effect of orally administered Amosulalol on systolic blood pressure and heart rate in conscious SHRs.
Materials:
-
Male Spontaneously Hypertensive Rats (SHRs), 12-16 weeks old
-
Amosulalol hydrochloride
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Non-invasive blood pressure measurement system (tail-cuff method)
-
Animal restrainers
Procedure:
-
Acclimation: Acclimate SHRs to the laboratory environment for at least one week before the experiment. During this period, handle the rats daily and accustom them to the restrainer and tail-cuff apparatus to minimize stress-induced blood pressure variations.
-
Baseline Measurement: Measure and record the baseline systolic blood pressure and heart rate of each rat for 3-5 consecutive days before drug administration.
-
Grouping: Randomly divide the rats into the following groups (n=8-10 per group):
-
Vehicle control
-
Amosulalol (3 mg/kg)
-
Amosulalol (10 mg/kg)
-
Amosulalol (30 mg/kg)
-
-
Drug Administration: Administer the assigned treatment (vehicle or Amosulalol) orally via gavage.
-
Post-dose Measurement: Measure systolic blood pressure and heart rate at 1, 2, 4, 6, 8, and 24 hours post-administration.
-
Data Analysis: Calculate the change in systolic blood pressure and heart rate from baseline for each rat at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the treatment effects.
In Vitro Studies: Primary Rat Aortic Smooth Muscle Cells (RASMCs)
Primary cultures of rat aortic smooth muscle cells (RASMCs) are a valuable in vitro model to investigate the direct effects of Amosulalol on vascular smooth muscle cell function.
Objective: To establish a primary culture of RASMCs for subsequent in vitro assays.
Materials:
-
Male Wistar rats (8-12 weeks old)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Sterile surgical instruments
-
Tissue culture flasks and plates
Procedure:
-
Aorta Isolation: Euthanize the rat and aseptically dissect the thoracic aorta.
-
Cleaning: Remove the adventitia and surrounding connective tissue from the aorta in sterile phosphate-buffered saline (PBS).
-
Enzymatic Digestion: Cut the aorta into small pieces and incubate in a digestion solution containing collagenase and elastase to release the smooth muscle cells.
-
Cell Seeding: Centrifuge the cell suspension, resuspend the pellet in DMEM with 10% FBS and penicillin-streptomycin, and seed the cells into a culture flask.
-
Cell Culture: Maintain the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Subculture: When the cells reach 80-90% confluency, subculture them using trypsin-EDTA. Cells from passages 3-8 are recommended for experiments.
Objective: To evaluate the effect of Amosulalol on RASMC proliferation.
Materials:
-
Primary RASMCs
-
96-well culture plates
-
DMEM with 10% FBS
-
Serum-free DMEM
-
This compound
-
Platelet-derived growth factor (PDGF)
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RASMCs into a 96-well plate at a density of 5 x 10³ cells/well in DMEM with 10% FBS and incubate for 24 hours.
-
Serum Starvation: Replace the medium with serum-free DMEM and incubate for 24 hours to synchronize the cells in a quiescent state.
-
Treatment: Treat the cells with different concentrations of Amosulalol (e.g., 1, 10, 100 µM) in the presence or absence of a mitogen like PDGF (e.g., 20 ng/mL) for 24-48 hours. Include a vehicle control group.
-
WST-1 Assay: Add WST-1 reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (vehicle-treated) and analyze for statistical significance.
Objective: To assess the effect of Amosulalol on RASMC migration.
Materials:
-
Primary RASMCs
-
6-well culture plates
-
DMEM with 10% FBS
-
Serum-free DMEM
-
This compound
-
PDGF
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed RASMCs in 6-well plates and grow to confluence.
-
Wound Creation: Create a linear "scratch" in the confluent cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free DMEM containing different concentrations of Amosulalol (e.g., 1, 10, 100 µM) with or without PDGF (e.g., 20 ng/mL).
-
Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24 hours) post-treatment.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
Molecular Mechanism Studies
To elucidate the intracellular signaling pathways modulated by Amosulalol, Western blot analysis can be performed to assess the phosphorylation status of key signaling proteins.
Objective: To investigate the effect of Amosulalol on the activation of the PI3K/Akt and ERK/MAPK signaling pathways in RASMCs.
Materials:
-
Primary RASMCs
-
6-well culture plates
-
This compound
-
PDGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed and serum-starve RASMCs as described in Protocol 3. Treat the cells with Amosulalol and/or PDGF for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Hemodynamic and endocrine changes associated with hypotensive action of amosulalol in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive and metabolic effects of long-term treatment with amosulalol in non-insulin dependent diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Genetics of the Spontaneously Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effects of Amosulalol on Rat Isolated Right Ventricle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amosulalol is a pharmacological agent with dual alpha- and beta-adrenergic receptor blocking properties. These notes provide a comprehensive overview of the effects of amosulalol on the isolated right ventricle of rats, including detailed experimental protocols and quantitative data to facilitate further research and drug development. Amosulalol's mechanism of action involves the blockade of β1-adrenergic receptors, leading to a decrease in heart rate and contractility, and α1-adrenergic receptors, causing vasodilation. Additionally, it has been shown to act as an antagonist at α2-adrenoceptors.
Data Presentation
The following tables summarize the quantitative effects of amosulalol on the rat isolated right ventricle as determined in key studies.
Table 1: Antagonism of Isoprenaline-Induced Contractile Response in Electrically-Driven Rat Right Ventricle by Amosulalol
| Amosulalol Concentration (M) | Apparent pA2 Value |
| 10-7 | 7.5 |
| 10-6 | 8.1 |
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Effect of Amosulalol on [3H]-Noradrenaline Outflow in Rat Isolated Right Ventricle
| Condition | Observation |
| Spontaneous Outflow | |
| Amosulalol (10-6M) | Increased outflow (cocaine- and idazoxan-insensitive) |
| Nerve Stimulation-Evoked Outflow | |
| Amosulalol (10-6M) | Increased outflow |
| Amosulalol (10-6M) in the presence of cocaine | Maintained increase in outflow |
| Amosulalol (10-6M) with idazoxan pretreatment | Prevention of increased outflow |
Experimental Protocols
This section details the methodologies for investigating the effects of amosulalol on the isolated rat right ventricle.
Preparation of Isolated Rat Right Ventricle for Contractility Studies
This protocol is synthesized from established organ bath techniques and the specific methods used in studies of amosulalol.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated organ bath system with temperature control and aeration
-
Isometric force transducer
-
Electrical stimulator
-
Data acquisition system
-
Surgical instruments (scissors, forceps)
Procedure:
-
Animal Euthanasia and Heart Excision: Euthanize the rat via an approved method (e.g., cervical dislocation or CO2 inhalation). Rapidly excise the heart and place it in ice-cold, carbogen-aerated Krebs-Henseleit solution.
-
Isolation of the Right Ventricle: Gently remove the atria and major blood vessels. Isolate the right ventricular free wall.
-
Mounting the Tissue: Suspend the right ventricular strip in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1.0 g. During this period, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Electrical Stimulation: Pace the ventricular strip using a field stimulator with platinum electrodes. Deliver square-wave pulses of 5 ms duration at a frequency of 1 Hz, with a voltage set to 20% above the threshold required to elicit a maximal contractile response.
-
Data Recording: Record the isometric contractions using the data acquisition system.
Protocol for Assessing Amosulalol's Antagonism of Isoprenaline
-
Baseline Response: After equilibration and stable contractile responses are achieved, record a baseline contractile force.
-
Cumulative Concentration-Response Curve for Isoprenaline: Add isoprenaline to the organ bath in a cumulative manner (e.g., starting from 10-9 M and increasing in log increments) to establish a control concentration-response curve.
-
Incubation with Amosulalol: Wash the tissue thoroughly to remove isoprenaline and allow it to return to the baseline contractile state. Introduce a known concentration of amosulalol (e.g., 10-7 M) into the bath and incubate for a predetermined period (e.g., 30-60 minutes).
-
Repeat Isoprenaline Curve: In the presence of amosulalol, repeat the cumulative concentration-response curve for isoprenaline.
-
Data Analysis: Compare the concentration-response curves of isoprenaline in the absence and presence of amosulalol. Calculate the pA2 value to quantify the antagonistic potency of amosulalol.
Protocol for Measuring Noradrenaline Outflow
This experiment investigates the effect of amosulalol on neurotransmitter release.
-
Tissue Preparation and Incubation: Prepare the isolated right ventricle as described above. Incubate the tissue with [3H]-noradrenaline in the Krebs-Henseleit solution to allow for neuronal uptake.
-
Washout: Perfuse the tissue with fresh, warm, aerated Krebs-Henseleit solution to wash out excess radiolabel.
-
Sample Collection: Collect the perfusate in fractions at regular intervals (e.g., every 5 minutes) to measure spontaneous outflow of radioactivity.
-
Nerve Stimulation: To measure nerve-evoked outflow, apply electrical field stimulation at set parameters (e.g., 5 Hz for 1 minute) during specific collection periods.
-
Drug Application: Introduce amosulalol and other relevant drugs (e.g., cocaine, idazoxan) into the perfusion solution at desired concentrations and time points.
-
Radioactivity Measurement: Determine the radioactivity in each collected fraction using liquid scintillation counting.
-
Data Analysis: Express the outflow of radioactivity as a percentage of the total radioactivity remaining in the tissue at the time of collection. Compare the spontaneous and nerve-stimulated outflow in the presence and absence of amosulalol.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow for assessing antagonist effects on isolated heart tissue.
Caption: Signaling pathway of amosulalol's antagonistic effects.
Application Note: Measuring Hemodynamic Changes After Amosulalol Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amosulalol is a pharmacological agent with a dual mechanism of action, functioning as both a selective alpha-1 (α1) and a non-selective beta (β1 and β2) adrenergic receptor antagonist.[1][2] This dual blockade leads to significant hemodynamic effects, making it an effective antihypertensive agent.[2][3] By blocking α1-adrenergic receptors on vascular smooth muscle, amosulalol promotes vasodilation, thereby reducing total peripheral resistance.[1] Simultaneously, its antagonism of β1-receptors in the heart reduces heart rate and myocardial contractility, leading to a decrease in cardiac output.[1][2] These combined actions effectively lower blood pressure.[3] This application note provides a summary of the hemodynamic changes induced by amosulalol and a detailed protocol for assessing these changes in a preclinical setting.
Mechanism of Action: Dual Adrenergic Blockade
Amosulalol exerts its antihypertensive effects by simultaneously targeting two key pathways in the sympathetic nervous system's regulation of blood pressure. It competitively inhibits α1-adrenergic receptors, which are primarily located on vascular smooth muscle and mediate vasoconstriction. This blockade results in vasodilation and a decrease in peripheral resistance. Concurrently, it blocks β1-adrenergic receptors, which are predominant in the heart, leading to a reduction in heart rate (negative chronotropic effect) and force of contraction (negative inotropic effect), thus lowering cardiac output.[1][2] This multifaceted mechanism provides a comprehensive approach to blood pressure management.[2]
Summary of Hemodynamic Effects
Clinical studies in patients with essential hypertension have quantified the hemodynamic changes following amosulalol administration. The data below is summarized from a study where 19 patients received amosulalol for 16 weeks.[3]
| Hemodynamic Parameter | Pre-Treatment (Mean ± SEM) | Post-Treatment (Mean ± SEM) | Change | p-value |
| Mean Blood Pressure (MBP) | 120 ± 1 mm Hg | 105 ± 1 mm Hg | ↓ 12.5% | < 0.001 |
| Heart Rate (HR) | Not specified, but decrement noted | Not specified | ↓ | < 0.001 |
| Cardiac Index (CI) | 3.91 ± 0.09 L/min/m² | 3.68 ± 0.09 L/min/m² | ↓ 5.9% | < 0.001 |
| Total Peripheral Resistance Index (TPRI) | 2,441 ± 79 dynes·s·cm⁻⁵·m² | 2,271 ± 78 dynes·s·cm⁻⁵·m² | ↓ 7.0% | < 0.001 |
Data sourced from a 16-week study on patients with essential hypertension receiving an average dose of 48.4 mg/day of amosulalol.[3]
The primary hypotensive effect of amosulalol is attributed mainly to the vasodilation from its alpha-1 blocking action, facilitated by the beta-blocking action which decreases cardiac output and suppresses reflex tachycardia.[3]
Experimental Protocol: In Vivo Hemodynamic Assessment in a Rat Model
This protocol describes a method for evaluating the acute antihypertensive effects of amosulalol in conscious, spontaneously hypertensive rats (SHR), a well-established model for essential hypertension.[4][5] The protocol outlines both non-invasive and invasive blood pressure monitoring techniques.
Materials and Reagents
-
Amosulalol hydrochloride
-
Vehicle solution (e.g., 0.5% carboxymethyl cellulose or distilled water)
-
Anesthetics (e.g., urethane or isoflurane for surgery)
-
Spontaneously Hypertensive Rats (SHR), male, 12-16 weeks of age
-
Animal housing with controlled temperature, humidity, and light-dark cycle
-
Oral gavage needles
-
Blood pressure measurement system:
Experimental Procedure
2.1. Animal Acclimatization and Preparation
-
House SHR in a controlled environment for at least one week to acclimate.[5]
-
Provide standard chow and water ad libitum.
-
For invasive measurements, anesthetize the rat and surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement.[7] Allow the animal to recover for at least 3 days before the experiment.
-
For non-invasive measurements, train the rats by placing them in the restraint holder for short periods on several days preceding the experiment to minimize stress-induced blood pressure changes.[5]
2.2. Drug Preparation and Administration
-
Prepare a homogenous suspension or solution of amosulalol in the chosen vehicle.
-
Doses can range from 3 to 50 mg/kg for oral administration, based on previous studies.[4]
-
Administer the prepared amosulalol solution or vehicle control to the rats via oral gavage.
2.3. Hemodynamic Measurements
Method A: Non-Invasive Tail-Cuff Method
-
Place the conscious rat in a plastic holder on a warming platform to acclimatize and ensure adequate tail blood flow.[5]
-
Fit the tail-cuff and sensor onto the base of the rat's tail.
-
Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) before drug administration.
-
After oral administration of amosulalol, perform measurements at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) to determine the onset, peak, and duration of the antihypertensive effect.
Method B: Invasive Arterial Catheter Method (Gold Standard)
-
Connect the exteriorized arterial catheter of the freely moving, conscious rat to a pressure transducer.[7]
-
Allow the system to stabilize and record baseline hemodynamic parameters (SBP, DBP, mean arterial pressure (MAP), and HR) continuously using a data acquisition system.
-
Administer amosulalol via oral gavage.
-
Continue to record hemodynamic data continuously for several hours post-administration to capture the full time-course of the drug's effect.[8]
Data Analysis
-
Calculate the change in blood pressure and heart rate from the baseline values for each animal at each time point.
-
Average the data for each treatment group (vehicle and amosulalol doses).
-
Plot the mean change in hemodynamic parameters versus time to visualize the pharmacodynamic effect.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treatment groups and the vehicle control.
Expected Outcomes
-
A dose-dependent reduction in systolic, diastolic, and mean arterial blood pressure is expected following amosulalol administration.[4]
-
A decrease in heart rate may also be observed, consistent with the drug's β-blocking activity.[3][4]
-
The time to maximal effect and the duration of action can be determined from the time-course data. In rats, the maximal decrease in SBP after a single oral dose may occur around 25-40 minutes post-administration.[8]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Hemodynamic and endocrine changes associated with hypotensive action of amosulalol in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hypertension model in rats - Enamine [enamine.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
Troubleshooting & Optimization
Amosulalol Hydrochloride solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amosulalol Hydrochloride. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the basic physicochemical properties of this compound?
Here is a summary of the known properties of this compound:
| Property | Value |
| Chemical Name | 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide hydrochloride |
| Molecular Formula | C₁₈H₂₅ClN₂O₅S |
| Molecular Weight | 416.92 g/mol |
| Melting Point | 158-160°C[1] |
| pKa | pKₐ₁: 7.4, pKₐ₂: 10.2[1] |
| Appearance | Colorless crystals[1] |
2. In which solvents is this compound soluble?
-
Aqueous Buffers: As a hydrochloride salt of a basic compound, its aqueous solubility is expected to be pH-dependent. Solubility is generally higher in acidic to neutral aqueous solutions.
-
Polar Organic Solvents: It is likely to have some solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). For cell-based assays, stock solutions of similar compounds are often prepared in DMSO.
-
Non-Polar Organic Solvents: Solubility in non-polar solvents is expected to be low.
A recommended starting point for solubility testing is provided in the experimental protocols section.
3. What are the potential stability issues with this compound?
Based on its chemical structure, which contains a secondary alcohol, an ether linkage, and a sulfonamide group, this compound may be susceptible to the following degradation pathways under stress conditions:
-
Oxidation: The secondary alcohol and the ether linkage could be susceptible to oxidation.
-
Hydrolysis: The sulfonamide group could undergo hydrolysis under extreme pH and high-temperature conditions.
-
Photodegradation: Aromatic rings and other chromophores in the molecule suggest a potential for photodegradation upon exposure to UV or visible light.
Metabolism studies in humans and animals have shown that Amosulalol can undergo hydroxylation, O-demethylation, and oxidative C-N cleavage, which may be indicative of its chemical stability profile.[2]
4. How should I store this compound?
To ensure stability, this compound should be stored in a well-closed container, protected from light, and in a cool, dry place. For solutions, it is advisable to prepare them fresh and protect them from light, especially if they are to be stored for any length of time.
Troubleshooting Guides
Solubility Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in aqueous buffer. | pH of the buffer: The solubility of hydrochloride salts can be influenced by the pH and the presence of other ions (common ion effect).[3] | - Adjust the pH of the buffer. Solubility is likely to be higher at a lower pH. - Try gentle heating or sonication to aid dissolution. - If using a buffer with high chloride concentration, consider a buffer with a different counter-ion. |
| Precipitation occurs when adding an aqueous buffer to a stock solution in an organic solvent. | Poor aqueous solubility of the free base: The organic solvent stock is diluted in an aqueous medium, which may cause the less soluble free base to precipitate. | - Decrease the concentration of the stock solution. - Increase the percentage of the organic co-solvent in the final solution. - Ensure the pH of the final solution is in a range where the compound is ionized and soluble. |
Stability Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Assay results are inconsistent over time. | Degradation of the compound in solution: this compound may be degrading in the solvent or under the experimental conditions. | - Prepare solutions fresh before each experiment. - Store stock and working solutions protected from light and at a low temperature (e.g., 2-8°C or -20°C). - Analyze the solution at different time points to assess stability. - Consider performing a forced degradation study to identify conditions under which the compound is unstable. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products: The compound may be degrading under the analytical conditions or during sample preparation. | - Review the sample preparation and analytical method for harsh conditions (e.g., high temperature, extreme pH). - Use a stability-indicating analytical method to separate the parent compound from any degradants. - Perform forced degradation studies to generate potential degradation products as markers. |
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol provides a general method for determining the equilibrium solubility of this compound in aqueous buffers.
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let undissolved particles settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH and temperature.
Protocol for Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug and a solution of the drug to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of the drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration. Analyze the samples using a stability-indicating HPLC method to determine the percentage of the remaining parent drug and to detect the formation of any degradation products.
-
Data Evaluation: Evaluate the extent of degradation under each stress condition. If significant degradation is observed, further characterization of the degradation products can be performed using techniques like LC-MS.
Visualizations
References
Technical Support Center: Optimizing Amosulalol Dosage for Maximal Antihypertensive Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing amosulalol dosage in preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of amosulalol?
Amosulalol is a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker.[1] Its antihypertensive effect is achieved through a dual mechanism:
-
Beta-blockade (β1 and β2): By blocking beta-1 adrenergic receptors, primarily in the heart, amosulalol reduces heart rate and the force of myocardial contraction, leading to decreased cardiac output.[1]
-
Alpha-1 blockade: Amosulalol blocks alpha-1 adrenergic receptors on the smooth muscles of blood vessels, preventing vasoconstriction and promoting vasodilation. This action reduces peripheral vascular resistance.[1]
This dual action provides a comprehensive approach to lowering blood pressure by targeting both cardiac output and vascular resistance.[2]
Q2: What is the recommended starting dose for amosulalol in preclinical studies?
Based on studies in various rat models of hypertension (spontaneously hypertensive, renal hypertensive, and DOCA/salt hypertensive), a single oral administration of amosulalol in the range of 3-30 mg/kg has been shown to acutely lower systolic blood pressure.[1][2] For longer-term studies, repeated oral administration of 50 mg/kg/day has been used.[1][2] The optimal starting dose will depend on the specific animal model and experimental design.
Q3: What are the pharmacokinetic properties of amosulalol in rats?
After oral administration in rats, the maximum plasma concentration of amosulalol is typically reached within 0.5 to 1 hour.[3][4] The terminal half-life is approximately 2.5 hours.[3] The systemic availability of amosulalol in rats after oral administration is reported to be between 22-31%.[3]
Q4: How should amosulalol be formulated for oral administration in rats?
For oral gavage in rats, amosulalol can be suspended in a suitable vehicle. Common vehicles for preclinical oral dosing include aqueous solutions with suspending agents like methylcellulose or carboxymethylcellulose. The pH of the formulation should ideally be between 5 and 9.[5] It is crucial to ensure the stability and homogeneity of the suspension.
Q5: What are the expected hemodynamic effects of amosulalol at effective doses?
The primary hemodynamic effect of amosulalol is a reduction in blood pressure.[1][2] Unlike pure alpha-1 blockers, amosulalol does not typically cause a significant increase in heart rate and may even reduce it, due to its beta-blocking activity.[1][2][6] This can be advantageous in preventing reflex tachycardia.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in blood pressure readings between animals in the same dose group. | 1. Improper blood pressure measurement technique. 2. Stress-induced fluctuations in blood pressure. 3. Inconsistent dosing volume or formulation. | 1. Ensure proper training on the blood pressure measurement equipment (e.g., tail-cuff plethysmography or telemetry). Standardize the procedure, including the time of day for measurements. 2. Acclimatize animals to the measurement procedure to minimize stress. 3. Verify the accuracy of dosing volumes and ensure the formulation is a homogenous suspension before each administration. |
| Unexpectedly low antihypertensive effect at previously reported effective doses. | 1. Poor oral bioavailability of the formulation. 2. Development of tolerance (less likely in acute studies). 3. Incorrect animal model for the drug's mechanism. | 1. Re-evaluate the formulation. Consider using a different vehicle or adding a solubilizing agent if solubility is an issue. 2. In chronic studies, assess for potential tolerance by including a washout period or comparing with a positive control. 3. Confirm that the chosen hypertensive model is appropriate for a drug with combined alpha- and beta-blocking activity. |
| Significant bradycardia (excessively low heart rate) observed. | 1. Dose is too high, leading to excessive beta-blockade. 2. Interaction with other medications or experimental conditions. | 1. Perform a dose-response study to identify a dose with the desired antihypertensive effect without causing severe bradycardia. 2. Review all experimental parameters and concomitant treatments for potential interactions. |
| Signs of animal distress or adverse effects (e.g., lethargy, piloerection). | 1. Off-target effects of amosulalol. 2. Toxicity at the administered dose. 3. Issues with the dosing vehicle. | 1. Carefully observe animals for any signs of distress and record them. 2. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). 3. Administer the vehicle alone to a control group to rule out vehicle-related toxicity. |
| Difficulty in achieving a clear dose-response relationship. | 1. Inappropriate dose selection (doses are too close together or all on the plateau of the dose-response curve). 2. Insufficient number of animals per group. 3. High inter-individual variability in drug metabolism. | 1. Widen the range of doses tested. Include at least three doses plus a vehicle control. 2. Increase the sample size per group to improve statistical power. 3. Consider genotyping animals if a specific metabolic pathway with known polymorphisms is involved in amosulalol metabolism. |
Data Presentation
Table 1: Dose-Response of a Single Oral Administration of Amosulalol on Systolic Blood Pressure in Hypertensive Rat Models
| Dose (mg/kg) | Animal Model | Mean Reduction in Systolic Blood Pressure (mmHg) | Duration of Effect (hours) |
| 3 | Spontaneously Hypertensive Rat (SHR) | Data not available in this format | > 6 |
| 10 | Spontaneously Hypertensive Rat (SHR) | Data not available in this format | > 6 |
| 30 | Spontaneously Hypertensive Rat (SHR) | Data not available in this format | > 6 |
| 3-30 | Renal Hypertensive Rat | Significant reduction | > 6 |
| 3-30 | DOCA/salt Hypertensive Rat | Significant reduction | > 6 |
| Note: The cited study demonstrated a dose-dependent hypotensive effect in this range but did not provide specific mean reduction values for each dose in a tabular format.[1][2] |
Table 2: Effect of Repeated Oral Administration of Amosulalol (50 mg/kg/day for 12 weeks) in Spontaneously Hypertensive Rats (SHR)
| Parameter | Effect |
| Antihypertensive Effect | Sustained reduction in blood pressure without evidence of tolerance. |
| Heart Rate | Reduction in heart rate. |
| Plasma Renin Activity (PRA) | Reduction in PRA. |
| Source:[1][2] |
Experimental Protocols
Protocol 1: Acute Dose-Response Study of Orally Administered Amosulalol in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks of age, with established hypertension (systolic blood pressure > 160 mmHg).
-
Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment. Acclimatize rats to the blood pressure measurement procedure for 3-5 days.
-
Grouping: Randomly assign animals to dose groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Amosulalol 3 mg/kg
-
Amosulalol 10 mg/kg
-
Amosulalol 30 mg/kg
-
-
Formulation: Prepare a suspension of amosulalol in the vehicle on the day of the experiment. Ensure a homogenous suspension.
-
Administration: Administer the assigned treatment orally via gavage at a volume of 5 mL/kg.[7]
-
Blood Pressure Measurement: Measure systolic blood pressure and heart rate using a non-invasive tail-cuff method at baseline (pre-dose) and at 1, 2, 4, 6, and 24 hours post-dose.
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each animal. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-response relationship.
Protocol 2: In Vitro Assessment of Alpha-1 and Beta-1 Adrenoceptor Blockade
-
Tissue Preparation:
-
Alpha-1 blockade: Isolate thoracic aortic rings from male Wistar rats.
-
Beta-1 blockade: Isolate right atria from male Wistar rats.
-
-
Experimental Setup: Mount the tissues in organ baths containing appropriate physiological salt solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Alpha-1 Blockade Assessment:
-
Allow aortic rings to equilibrate under a resting tension of 1g.
-
Construct a cumulative concentration-response curve to the alpha-1 agonist, phenylephrine.
-
Wash the tissues and incubate with amosulalol at various concentrations for 30 minutes.
-
Repeat the concentration-response curve to phenylephrine in the presence of amosulalol.
-
-
Beta-1 Blockade Assessment:
-
Allow right atria to beat spontaneously.
-
Construct a cumulative concentration-response curve to the beta-agonist, isoproterenol, measuring the increase in atrial rate.
-
Wash the tissues and incubate with amosulalol at various concentrations for 30 minutes.
-
Repeat the concentration-response curve to isoproterenol in the presence of amosulalol.
-
-
Data Analysis: Calculate the pA2 values or the dose-ratio to quantify the antagonist potency of amosulalol at alpha-1 and beta-1 adrenoceptors.
Mandatory Visualization
Caption: Mechanism of antihypertensive action of amosulalol.
Caption: Workflow for an acute dose-response study.
References
- 1. Autonomic and Antihypertensive Activity of Oral Amosulalol (YM-09538), a Combined α- and β-Adrenoceptor Blocking Agent in Conscious Rats [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of amosulalol, an alpha, beta-adrenoceptor blocker, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition and metabolism of amosulalol hydrochloride, a new combined alpha- and beta-adrenoceptor blocking agent, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gadconsulting.com [gadconsulting.com]
- 6. ccjm.org [ccjm.org]
- 7. downstate.edu [downstate.edu]
Technical Support Center: Overcoming Poor Bioavailability of Amosulalol in Rat Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amosulalol in rat models. The focus is on addressing the challenges associated with its poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why does amosulalol exhibit poor bioavailability in rats?
A1: Amosulalol exhibits a relatively low systemic bioavailability in rats, reported to be in the range of 22-31% after oral administration.[1][2] This is primarily attributed to extensive first-pass metabolism in the liver.[2][3] Studies have shown that amosulalol is significantly metabolized in rats, with hydroxylation of the 2-methyl group and O-demethylation of the o-methoxy group being the preferred metabolic pathways.[4]
Q2: What are the key pharmacokinetic parameters of amosulalol in rats following oral administration?
A2: After oral administration in rats, the maximum plasma concentration (Cmax) of amosulalol is typically reached within 0.5 to 1 hour.[1][2] The area under the plasma concentration-time curve (AUC) shows a linear relationship with the administered dose.[1][2] For detailed pharmacokinetic parameters, please refer to the data table below.
Q3: What are the major metabolites of amosulalol identified in rats?
A3: In rats, amosulalol undergoes extensive metabolism. Six metabolites have been identified, derived from one or more of the following pathways:
-
Hydroxylation of the 2-methyl group on the methylbenzenesulphonamide ring.[3]
-
Demethylation of the o-methoxy group on the methoxyphenoxy ring.[3]
-
Hydroxylation at the 4 or 5 position of the methoxyphenoxy ring.[3]
-
Oxidative cleavage of the C-N bond, which yields o-methoxyphenoxy acetic acid.[3] Some of these metabolites can be further conjugated to glucuronide or sulphate.[3]
Troubleshooting Guide
Problem: Higher than expected variability in plasma concentrations between individual rats.
-
Possible Cause 1: Inconsistent Dosing: Ensure accurate and consistent oral gavage technique. Variability in the volume administered or the site of deposition in the gastrointestinal tract can affect absorption.
-
Possible Cause 2: Food Effects: The presence of food in the stomach can alter gastric emptying time and drug dissolution. For consistency, it is recommended to fast the animals overnight before oral administration.[2]
-
Possible Cause 3: Genetic Polymorphisms: Variability in the expression of metabolic enzymes (e.g., cytochrome P450 enzymes) among individual rats can lead to differences in first-pass metabolism.
Problem: Lower than expected systemic exposure (AUC) of amosulalol.
-
Possible Cause 1: Poor Solubility: Amosulalol hydrochloride's solubility can influence its dissolution rate in the gastrointestinal tract. Consider formulation strategies to enhance solubility.
-
Possible Cause 2: Extensive First-Pass Metabolism: As noted, amosulalol is heavily metabolized in the liver. To investigate this, consider co-administration with a known inhibitor of relevant metabolic enzymes, though this would be a separate research question.
-
Solution 1: Formulation Enhancement: Explore advanced formulation strategies known to improve the bioavailability of drugs with poor solubility and/or high first-pass metabolism. These can include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and enhance lymphatic transport, potentially bypassing some first-pass metabolism.[5][6][7]
-
Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to faster dissolution.[8][9]
-
Solid dispersions: Dispersing amosulalol in a hydrophilic carrier can enhance its dissolution rate.[8]
-
-
Solution 2: Use of Permeation Enhancers: Incorporating safe and effective permeation enhancers into the formulation can improve absorption across the intestinal epithelium.[10]
Data Presentation
Table 1: Pharmacokinetic Parameters of Amosulalol in Rats After Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 10 | 180 ± 30 | 0.5 | 480 ± 70 | 22 | [1][2] |
| 30 | 510 ± 80 | 1.0 | 1520 ± 240 | 23 | [1][2] |
| 100 | 1820 ± 290 | 1.0 | 5870 ± 930 | 27 | [1][2] |
Data are presented as mean ± S.E.M.
Experimental Protocols
Protocol: Oral Bioavailability Study of Amosulalol in Rats
This protocol is based on methodologies described in the literature for pharmacokinetic studies of amosulalol in rats.[1][2]
-
Animal Model: Male Sprague-Dawley or Wistar rats (body weight 200-250 g).
-
Housing and Acclimatization: House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 12-18 hours) before drug administration, with free access to water.
-
Drug Preparation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose).
-
Dosing:
-
Oral (PO): Administer the amosulalol formulation via oral gavage at the desired dose (e.g., 10, 30, or 100 mg/kg).
-
Intravenous (IV): For bioavailability calculation, a separate group of rats should receive an IV administration of amosulalol (e.g., 1 mg/kg) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Bioanalysis:
-
Determine the concentration of amosulalol in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[2]
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using appropriate software.
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Mandatory Visualizations
Caption: Workflow for a typical oral bioavailability study of amosulalol in rats.
Caption: Simplified metabolic pathways of amosulalol in rat models.
Caption: Decision tree for troubleshooting poor amosulalol bioavailability.
References
- 1. Pharmacokinetics of amosulalol, an alpha, beta-adrenoceptor blocker, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Disposition and metabolism of this compound, a new combined alpha- and beta-adrenoceptor blocking agent, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound in man: quantitative comparison with laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Amosulalol in Animal Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the side effects of amosulalol in animal experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Troubleshooting Guides
Cardiovascular Side Effects
Question: My animal is experiencing significant hypotension after amosulalol administration. What should I do?
Answer:
Hypotension is an expected pharmacodynamic effect of amosulalol due to its α1-adrenergic and β-adrenergic blocking activities. However, a severe drop in blood pressure can be detrimental.
Immediate Steps:
-
Reduce or Discontinue Amosulalol: If the hypotension is severe, temporarily stopping the infusion or reducing the dose is the first critical step.
-
Fluid Therapy: Administer an intravenous (IV) fluid bolus to increase intravascular volume. Isotonic crystalloids (e.g., 0.9% saline or Lactated Ringer's solution) are a standard choice.
-
Vasopressors: If hypotension persists despite fluid resuscitation, the use of a vasopressor may be necessary.
Experimental Protocol: Management of Acute Hypotension
-
Animal Preparation: The animal should be instrumented for continuous blood pressure monitoring via an arterial catheter.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) for at least 30 minutes before amosulalol administration.
-
Amosulalol Administration: Administer amosulalol as per the experimental protocol.
-
Monitoring: Continuously monitor MAP. If MAP drops by more than 25-30% from baseline and does not recover within a few minutes, initiate the following steps.
-
Fluid Bolus: Administer a bolus of warmed isotonic crystalloid solution (10-20 mL/kg) intravenously over 15-20 minutes.
-
Re-assessment: Re-evaluate MAP. If it remains low, a second fluid bolus may be administered.
-
Pharmacological Intervention: If hypotension is refractory to fluid therapy, consider the administration of a vasopressor.
Question: I am observing severe bradycardia in my experimental animal. How should I manage this?
Answer:
Bradycardia is a common side effect of β-blockers like amosulalol. While a moderate decrease in heart rate is expected, severe bradycardia can compromise cardiac output.
Immediate Steps:
-
Dose Adjustment: Similar to hypotension, reducing the dose or temporarily halting the administration of amosulalol is the primary step.
-
Atropine Administration: Atropine is a standard treatment for bradycardia as it blocks the effects of the vagus nerve on the heart.[1]
Experimental Protocol: Management of Bradycardia
-
Animal Preparation: The animal should be equipped with instrumentation for continuous electrocardiogram (ECG) monitoring to measure heart rate.
-
Baseline Measurement: Establish a stable baseline heart rate for at least 30 minutes prior to drug administration.
-
Amosulalol Administration: Administer amosulalol according to the study protocol.
-
Monitoring: Continuously monitor the heart rate. If the heart rate drops significantly below the normal physiological range for the species and strain, and the animal shows signs of distress, initiate intervention.
-
Atropine Injection: Administer atropine sulfate intravenously. The exact dosage will depend on the animal species and should be determined in consultation with a veterinarian.
-
Observation: Continue to monitor the heart rate and overall condition of the animal closely.
Central Nervous System (CNS) Side Effects
Question: My animal appears sedated or ataxic after receiving amosulalol. Is this a known side effect and how should I handle it?
Answer:
While less documented specifically for amosulalol in publicly available literature, CNS effects such as sedation and ataxia can occur with some cardiovascular drugs that cross the blood-brain barrier.
Management and Monitoring:
-
Observation: Closely monitor the animal for the severity and duration of these signs.
-
Supportive Care: Ensure the animal is in a safe, comfortable environment to prevent injury from ataxia. Provide easy access to food and water.
-
Dose-Response Assessment: If these effects are observed, it is crucial to document them as part of a dose-response relationship. Consider reducing the dose in subsequent experiments to determine a threshold for these effects.
-
Rule out other causes: Ensure that other factors, such as anesthesia or other administered compounds, are not contributing to the observed CNS signs.
FAQs
Q1: What is the mechanism of action of amosulalol?
Amosulalol is a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker.[2] Its dual mechanism of action leads to a decrease in heart rate and the force of myocardial contraction (beta-blockade) and vasodilation (alpha-1 blockade), resulting in a reduction of blood pressure.[2]
Q2: What are the expected cardiovascular effects of amosulalol in animal models?
Based on its mechanism of action, the primary expected effects are a dose-dependent decrease in blood pressure and heart rate. In spontaneously hypertensive rats, amosulalol has been shown to have an antihypertensive effect.
Q3: What are the pharmacokinetic properties of amosulalol in common laboratory animals?
Pharmacokinetic parameters of amosulalol have been studied in several species. The following table summarizes key findings from available literature.
| Species | Route | Dose Range | Time to Max. Concentration (Tmax) | Terminal Half-life (t1/2) | Systemic Availability | Reference |
| Rats | Oral | 10-100 mg/kg | 0.5 - 1 h | ~2.5 h | 22 - 31% | [2] |
| Dogs | Oral | 3-30 mg/kg | 0.5 - 1 h | ~2.1 h | 51 - 59% | [2] |
| Monkeys | Oral | 3-10 mg/kg | 1.7 - 2.7 h | ~1.8 h | 57 - 66% | [2] |
Q4: How should I monitor my animals during an experiment with amosulalol?
Continuous monitoring of cardiovascular parameters is essential. This should include:
-
Blood Pressure: Preferably via telemetry or an indwelling arterial catheter for real-time, accurate measurements.
-
Heart Rate: Monitored via ECG.
-
General Well-being: Regular observation for any signs of distress, changes in behavior, or other adverse effects.
Q5: Are there any known drug interactions with amosulalol that I should be aware of in my experiments?
While specific drug interaction studies for amosulalol in animal models are not widely published, caution should be exercised when co-administering other cardiovascular agents. For example, co-administration with other hypotensive agents or negative chronotropes could potentiate the effects of amosulalol, leading to severe hypotension or bradycardia.
Visualizations
Caption: Mechanism of action of Amosulalol.
Caption: Troubleshooting workflow for amosulalol-induced hypotension.
References
Technical Support Center: Amosulalol and the Prevention of Reflex Tachycardia
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and experimental protocols related to the use of Amosulalol, with a specific focus on its inherent ability to prevent reflex tachycardia.
Frequently Asked Questions (FAQs)
Q1: What is Amosulalol and how does it work?
Amosulalol is a pharmacological agent with a dual mechanism of action. It functions as both an alpha-1 (α1) and a beta-1 (β1) adrenergic receptor antagonist.[1][2][3] Its antihypertensive effects are primarily derived from the blockade of α1-adrenergic receptors, which leads to vasodilation and a reduction in peripheral vascular resistance.[1][2][4] Simultaneously, its β1-adrenergic receptor blockade in the heart muscle suppresses the typical compensatory increase in heart rate.[1][2][4]
Q2: How does Amosulalol prevent reflex tachycardia?
Reflex tachycardia is a common physiological response to a drop in blood pressure. When vasodilators lower blood pressure, the body's baroreceptors trigger an increase in sympathetic nervous system activity to compensate, leading to an accelerated heart rate. Amosulalol's unique dual-action profile directly counteracts this. While its α1-blocking properties induce vasodilation and lower blood pressure, its β1-blocking properties simultaneously inhibit the sympathetic stimulation of the heart.[1][2] This β1-blockade prevents the reflexogenic increases in heart rate that would otherwise occur.[1][2][5] Studies in spontaneously hypertensive rats have demonstrated that Amosulalol produces a dose-dependent antihypertensive effect without inducing reflex tachycardia.[6]
Q3: Is Amosulalol selective for specific adrenergic receptors?
Amosulalol is a dual inhibitor of α1 and β1-adrenergic receptors.[1][2] It also has some activity as a non-selective beta-blocker, meaning it can affect β2 receptors as well.[3][4] Additionally, some research suggests it may also act as an alpha-2 (α2) adrenoceptor antagonist.[7]
Q4: Under what experimental conditions might I still observe an increased heart rate with Amosulalol?
While Amosulalol's mechanism is designed to prevent reflex tachycardia, observing an elevated heart rate in an experimental setting could be due to several factors unrelated to a failure of the drug's primary action. These may include:
-
Animal Stress: Improper handling or environmental stressors can lead to a baseline elevation in heart rate that may confound results.
-
Improper Dosing: An insufficient dose may not achieve adequate β1-blockade to fully counteract the reflex response to vasodilation.
-
Anesthetic Effects: Certain anesthetics can have independent effects on heart rate and the sympathetic nervous system.
-
Off-Target Effects at High Concentrations: At very high concentrations, the drug's effects on other receptors could potentially play a role.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected increase in heart rate post-administration. | Experimental Animal Stress: The animal may be experiencing stress-induced tachycardia, masking the drug's effect. | Ensure proper acclimatization of animals to the experimental setup. Handle animals calmly and minimize environmental stressors (e.g., noise, light). Consider measuring baseline heart rate over an extended period before drug administration to ensure stability. |
| Inadequate β1-Blockade: The dose of Amosulalol may be too low to effectively block the β1-receptors and counteract the reflex sympathetic stimulation. | Review the literature for appropriate dose ranges in your specific animal model.[1][6] Perform a dose-response study to determine the optimal concentration that provides both antihypertensive effects and heart rate control. | |
| Confounding variables from co-administered substances (e.g., anesthetics). | Carefully select anesthetics that have minimal impact on the cardiovascular system. If possible, conduct experiments in conscious, freely moving animals with telemetric monitoring to avoid anesthetic artifacts. | |
| Inconsistent or highly variable heart rate readings. | Technical Issues with Monitoring Equipment: The telemetry device or blood pressure transducer may be malfunctioning or improperly placed. | Calibrate all monitoring equipment before the experiment. Ensure correct surgical implantation of telemetry probes or placement of cuffs/catheters. Review raw data for signal artifacts. |
| Antihypertensive effect is observed, but with slight tachycardia. | Imbalance in α1 vs. β1 Blockade at a specific time point: The pharmacokinetics of the drug might lead to a temporary mismatch in the onset or duration of its alpha and beta-blocking effects. | Implement continuous monitoring of blood pressure and heart rate to observe the full time-course of the drug's effects. Analyze the data to see if the tachycardia is transient and resolves as the β1-blocking effect becomes more pronounced. |
Experimental Protocols
Protocol 1: Assessing the Effect of Amosulalol on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a method to verify the antihypertensive efficacy of Amosulalol and confirm the absence of reflex tachycardia.
1. Animal Preparation:
- Use adult male Spontaneously Hypertensive Rats (SHR).
- House animals under standard conditions (12-hour light/dark cycle, controlled temperature, and humidity) with ad libitum access to food and water for at least one week to acclimatize.
- For continuous monitoring, surgically implant a telemetric pressure transducer into the abdominal aorta under appropriate anesthesia and allow for a recovery period of at least 7-10 days.
2. Drug Preparation:
- Prepare Amosulalol hydrochloride in a suitable vehicle (e.g., sterile saline or distilled water).
- Prepare a range of doses for oral administration (e.g., 3, 10, and 30 mg/kg) based on literature reports.[1][5]
3. Experimental Procedure:
- Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 60 minutes before drug administration to ensure a stable baseline.
- Administer a single oral dose of Amosulalol or vehicle to the conscious, unrestrained rat.
- Continuously monitor and record MAP and HR for a minimum of 6 hours post-administration.
- To specifically test the baroreflex, after the primary effects of Amosulalol are established, a bolus injection of a pressor agent like phenylephrine can be administered to assess the reflex bradycardia, and a vasodilator like sodium nitroprusside can be used to assess reflex tachycardia.[8]
4. Data Analysis:
- Calculate the change in MAP and HR from baseline at various time points for each dose group.
- Compare the MAP and HR changes in the Amosulalol-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).
- Plot the time-course of the hemodynamic changes.
Data Presentation
Table 1: Comparative Effects of Adrenergic Blockers on Heart Rate in Hypertensive Rats
| Compound | Primary Mechanism | Effect on Blood Pressure | Observed Effect on Heart Rate | Reference |
| Amosulalol | α1 and β1-Adrenoceptor Blocker | ↓ | No significant increase or slight decrease | [5][6] |
| Prazosin | Selective α1-Adrenoceptor Blocker | ↓ | ↑ (Tachycardia) | [5] |
| Labetalol | α1 and non-selective β-Adrenoceptor Blocker | ↓ | No significant increase or slight decrease | [5] |
| Propranolol | Non-selective β-Adrenoceptor Blocker | No immediate hypotensive effect | ↓ | [5] |
Visualizations
Caption: Signaling pathway of Amosulalol's dual-action mechanism.
Caption: Experimental workflow for assessing Amosulalol's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Technical Support Center: Accurate Measurement of Amosulalol Plasma Concentration
Welcome to the technical support center for the accurate measurement of amosulalol plasma concentration. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalysis of amosulalol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of amosulalol in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
Question: Why am I seeing a poor peak shape (e.g., fronting, tailing, or splitting) for my amosulalol peak?
Answer:
Poor peak shape can arise from several factors related to the sample, mobile phase, or the HPLC column itself. Here are some potential causes and solutions:
-
Column Overload: Injecting too high a concentration of amosulalol can lead to peak fronting.
-
Solution: Dilute your sample and re-inject.
-
-
Column Contamination or Degradation: Buildup of plasma components or degradation of the stationary phase can cause peak tailing or splitting.
-
Solution:
-
Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol).
-
If the problem persists, consider replacing the guard column or the analytical column.
-
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for the ionization state of basic compounds like amosulalol.
-
Solution: Ensure the mobile phase pH is correctly prepared and is stable. For the published method, a phosphate buffer at pH 6.0 is recommended.[1]
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the extracted sample in the initial mobile phase.
-
Question: My amosulalol peak is not appearing, or the response is very low.
Answer:
A missing or small peak can be due to issues with sample preparation, the HPLC system, or the detector.
-
Inefficient Extraction: Poor recovery of amosulalol during sample preparation will result in a low response.
-
Solution:
-
Optimize the solid-phase extraction (SPE) procedure. Ensure proper conditioning, loading, washing, and elution steps.
-
Evaluate the efficiency of the protein precipitation method if used.
-
-
-
Amosulalol Degradation: Amosulalol may degrade under certain conditions. Forced degradation studies can help identify potential degradation products.[2][3][4][5][6]
-
Solution: Ensure proper sample handling and storage. Amosulalol has been shown to be stable in human plasma under various storage conditions, but prolonged exposure to harsh pH or high temperatures should be avoided.[1]
-
-
HPLC System Issues: Leaks, pump malfunctions, or injector problems can prevent the sample from reaching the detector.
-
Solution: Perform a systematic check of the HPLC system for any leaks or blockages. Ensure the pump is delivering a consistent flow rate.
-
-
Detector Settings: Incorrect wavelength settings on the UV detector will result in a low or no signal.
-
Solution: Verify that the UV detector is set to the correct wavelength for amosulalol, which is 272 nm.[1]
-
Question: I am observing interfering peaks co-eluting with my amosulalol peak.
Answer:
Interfering peaks from the plasma matrix or metabolites can compromise the accuracy of your measurement.
-
Insufficient Sample Cleanup: The presence of endogenous plasma components can cause interference.
-
Solution:
-
Optimize the solid-phase extraction (SPE) method to improve the removal of interfering substances.
-
Consider a liquid-liquid extraction (LLE) as an alternative sample preparation technique.
-
-
-
Metabolite Interference: Amosulalol is metabolized in the body, and these metabolites could potentially co-elute with the parent drug.
-
Solution: Adjust the mobile phase composition or gradient to improve the separation between amosulalol and its metabolites.
-
-
Matrix Effects in LC-MS/MS: For users of LC-MS/MS, co-eluting matrix components can cause ion suppression or enhancement, affecting the analyte signal.[7][8][9][10][11]
-
Solution:
-
Improve chromatographic separation to move the amosulalol peak away from regions of significant matrix effects.
-
Use a stable isotope-labeled internal standard to compensate for matrix effects.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable analytical method for measuring amosulalol in plasma?
A1: A validated reversed-phase HPLC method with UV detection is a reliable method. A C18 column can be used with a mobile phase consisting of a phosphate buffer and acetonitrile. Detection is typically performed at 272 nm.[1]
Q2: What sample preparation technique is recommended for amosulalol in plasma?
A2: Solid-phase extraction (SPE) has been shown to be an effective method for extracting amosulalol from human plasma, with a recovery of over 95.6%.[1] Protein precipitation is another common technique for plasma sample preparation.
Q3: What should I use as an internal standard (IS)?
A3: Ethyl paraben has been successfully used as an internal standard for the HPLC-UV analysis of amosulalol.[1] For LC-MS/MS methods, a stable isotope-labeled amosulalol would be the ideal internal standard to correct for matrix effects and variability in extraction and ionization.
Q4: What are the expected pharmacokinetic parameters of amosulalol?
A4: The pharmacokinetic parameters of amosulalol can vary depending on the dose and route of administration. Below is a summary of pharmacokinetic data from a study in healthy volunteers.
Data Presentation
Table 1: HPLC Method Validation Parameters for Amosulalol in Human Plasma
| Parameter | Result |
| Linearity Range | 30 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 30 ng/mL |
| Intra-day Precision (RSD%) | < 5.8% |
| Inter-day Precision (RSD%) | < 7.2% |
| Intra-day Accuracy (%) | 97.3 - 103.7% |
| Inter-day Accuracy (%) | 98.1 - 102.5% |
| Recovery | > 95.6% |
| Data from Gwak et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2005.[1] |
Table 2: Pharmacokinetic Parameters of Amosulalol after a Single Oral 20 mg Dose
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 185.4 ± 45.2 |
| Tmax (hr) | 2.5 ± 0.9 |
| AUC₀₋₂₄ (ng·hr/mL) | 1432.7 ± 318.6 |
| t₁/₂ (hr) | 5.2 ± 1.1 |
| Data from Gwak et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2005.[1] |
Experimental Protocols
Detailed Methodology for Amosulalol Plasma Concentration Measurement by HPLC-UV
This protocol is based on the validated method by Gwak et al. (2005).[1]
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: To 1 mL of human plasma, add the internal standard (ethyl paraben) and vortex. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Elution: Elute amosulalol and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: 0.025 M phosphate buffer (pH 6.0) and acetonitrile (73:27, v/v).
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 272 nm.
-
Quantification: Determine the concentration of amosulalol by comparing the peak area ratio of amosulalol to the internal standard against a calibration curve.
Mandatory Visualizations
Signaling Pathways of Amosulalol
Amosulalol is an antagonist of both alpha-1 and beta-adrenergic receptors.[12][13] The diagrams below illustrate the general signaling pathways that are inhibited by amosulalol.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Blockade by Amosulalol.
Caption: Beta-Adrenergic Receptor Signaling Pathway Blockade by Amosulalol.
Experimental Workflow
The following diagram outlines the logical workflow for troubleshooting common issues in amosulalol plasma analysis.
Caption: Troubleshooting Workflow for Amosulalol Plasma Analysis.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 4. ajrconline.org [ajrconline.org]
- 5. HPLC-UV Method Validation for Amobarbital and Pharmaceutical Stability Evaluation when Dispersed in a Hyaluronic Acid Hydrogel: A New Concept for Post-traumatic Osteoarthritis Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beta blocker - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability-Indicating HPLC Method for Amosulalol Hydrochloride
This technical support center provides guidance and answers to frequently asked questions regarding the development and application of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Amosulalol Hydrochloride.
Troubleshooting Guide
This guide addresses common issues that may arise during the implementation of the stability-indicating HPLC method for this compound.
Question: Why am I observing peak fronting or tailing for the Amosulalol peak?
Answer: Peak asymmetry can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Column Overload: The concentration of your sample may be too high. Try diluting the sample and re-injecting.
-
Column Degradation: The stationary phase of the column can degrade over time, especially when exposed to extreme pH mobile phases. Consider replacing the column if it has been used extensively.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase should be appropriate for the analyte. For this compound, ensure the pH is controlled and consistent.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the mobile phase.
-
Contamination: Contamination at the head of the column can also lead to poor peak shape. Try flushing the column or using a guard column.
Question: What could cause a shift in the retention time of this compound?
Answer: Retention time shifts are typically indicative of changes in the chromatographic conditions. Check the following:
-
Mobile Phase Composition: An inaccurate mobile phase composition is a common cause. Ensure the solvents are correctly proportioned and mixed.
-
Flow Rate Fluctuation: Verify that the HPLC pump is delivering a constant and accurate flow rate. Fluctuations can lead to inconsistent retention times.
-
Column Temperature: Temperature variations can affect retention. Ensure the column oven is maintaining a stable temperature.
-
Column Equilibration: The column may not be sufficiently equilibrated with the mobile phase before injection. Allow adequate time for equilibration.
Question: I am seeing extraneous peaks in my chromatogram. What is their origin?
Answer: Unexpected peaks can arise from several sources:
-
Degradation Products: If the sample has been stressed or is old, these peaks could be degradation products. This is expected in a stability-indicating method.
-
Contamination: The sample, solvent, or HPLC system itself could be contaminated. Run a blank injection (mobile phase only) to identify any system peaks.
-
Carryover: A previous, more concentrated sample may not have been completely flushed from the injector.
-
Excipients: If analyzing a formulated product, these peaks could be from excipients. An analysis of a placebo sample can confirm this.
Question: How can I improve the resolution between Amosulalol and its degradation products?
Answer: Improving resolution is key in a stability-indicating method. Consider these adjustments:
-
Mobile Phase Composition: Altering the ratio of the organic solvent to the aqueous buffer can significantly impact resolution.
-
Gradient Elution: If using an isocratic method, switching to a gradient elution can often improve the separation of closely eluting peaks.
-
Different Stationary Phase: If resolution cannot be achieved by modifying the mobile phase, a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column) may provide the necessary selectivity.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
Frequently Asked Questions (FAQs)
Question: What is a stability-indicating HPLC method?
Answer: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[1][2] The method must be able to resolve the API peak from all potential interfering peaks. Forced degradation studies are used to generate these potential degradation products to demonstrate the method's specificity.[3][4]
Question: What are the typical stress conditions for forced degradation studies of this compound?
Answer: Forced degradation studies for this compound should be conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1] These typically include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.[5]
-
Thermal Degradation: e.g., heating the solid drug at 80°C.
-
Photolytic Degradation: Exposing the drug to UV and visible light.
The goal is to achieve a target degradation of 5-20% of the active ingredient.[3]
Question: What are the critical parameters for validating a stability-indicating HPLC method?
Answer: Method validation ensures that the analytical procedure is suitable for its intended purpose.[2] According to ICH guidelines, the key validation parameters for a stability-indicating HPLC method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Table 1: Proposed Chromatographic Conditions for this compound Analysis
| Parameter | Recommended Condition |
| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 20 minutes |
Table 2: Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of Amosulalol. Peak purity > 990. | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate: ≤ 2.0% | 0.8%, 1.2% |
| LOD | Signal-to-Noise ratio ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ratio ≥ 10 | 0.15 µg/mL |
| Robustness | % RSD ≤ 2.0% for all variations | Passed |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound powder in a petri dish and expose it to 80°C in a hot air oven for 48 hours.
-
After exposure, weigh the sample, prepare a solution of 100 µg/mL in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours) in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method. Evaluate the chromatograms for the appearance of new peaks and the decrease in the area of the Amosulalol peak.
Visualizations
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
Technical Support Center: Adjusting Amosulalol Dosage in Diabetic Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Amosulalol in diabetic animal models. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate smooth and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Amosulalol in diabetic rat models?
A1: While specific studies on Amosulalol in diabetic models are limited, pharmacokinetic data from healthy rats can provide a starting point. For oral administration, doses have ranged from 10-100 mg/kg, with maximum plasma concentrations observed between 0.5-1 hour.[1] For intravenous administration, a dose of 1 mg/kg has been documented.[1] It is crucial to start with a low dose and perform a dose-response study to determine the optimal dosage for your specific diabetic model and experimental goals.
Q2: How should Amosulalol be prepared for administration?
A2: Amosulalol hydrochloride is a common form of the drug. For oral gavage, it can typically be dissolved in sterile water or a suitable vehicle. For intravenous administration, ensure the compound is completely dissolved in a sterile, isotonic solution suitable for injection. The final concentration should be calculated to deliver the desired dose in an appropriate volume for the animal's weight.[2]
Q3: What are the expected effects of Amosulalol on blood glucose levels in diabetic animals?
A3: In a study with hypertensive patients with non-insulin-dependent diabetes, Amosulalol did not adversely affect glucose metabolism.[3] Plasma glucose and hemoglobin A1c levels showed a tendency to decrease, although this was not statistically significant.[3] In diabetic animal models, the effect may vary depending on the model and the underlying mechanism of diabetes. It is essential to monitor blood glucose levels closely throughout the experiment.
Q4: What is the primary mechanism of action of Amosulalol?
A4: Amosulalol is a combined alpha- and beta-adrenoceptor blocker.[1][4] Its antihypertensive effects are a result of its ability to block both alpha and beta-adrenergic receptors.
Q5: Are there any known metabolites of Amosulalol that I should be aware of?
A5: Yes, several metabolites of Amosulalol have been identified in rats and dogs. These are formed through processes such as hydroxylation, demethylation, and oxidative cleavage.[4] Some metabolites are also conjugated to form glucuronides or sulfates.[4] When analyzing pharmacokinetic data, it is important to consider the presence of both the parent drug and its metabolites.
Troubleshooting Guide
Q1: I'm observing unexpected fluctuations in blood glucose levels after Amosulalol administration. What should I do?
A1:
-
Verify Dosage and Administration: Double-check your dose calculations and the consistency of your administration technique (e.g., oral gavage, intravenous injection).[2][5]
-
Assess Animal Stress: Handling and administration procedures can induce stress, which may affect blood glucose levels. Ensure animals are properly habituated and procedures are performed efficiently and humanely.
-
Monitor Food and Water Intake: Changes in food and water consumption can impact glycemia. Monitor these parameters for all experimental groups.
-
Evaluate Vehicle Effects: If using a vehicle to dissolve Amosulalol, run a control group with the vehicle alone to rule out any effects on blood glucose.
-
Consider the Diabetic Model: The stability and characteristics of your diabetic model are crucial. Ensure that the hyperglycemia in your control diabetic animals is consistent and reproducible.[6][7]
Q2: The animals are showing signs of distress (e.g., lethargy, piloerection) after receiving Amosulalol. How should I proceed?
A2:
-
Reduce the Dose: The administered dose may be too high. Immediately lower the dosage for subsequent experiments and observe the animals closely.
-
Check for Hypoglycemia: Although not a commonly reported side effect, it's essential to check for low blood glucose levels, especially in an insulin-deficient diabetic model.
-
Observe for Other Adverse Effects: Monitor for any other signs of toxicity. The pharmacokinetic profile shows that Amosulalol is metabolized in the liver and excreted via bile and urine, so high doses could potentially impact these organs.[4]
-
Consult a Veterinarian: If adverse effects persist, consult with a laboratory animal veterinarian.
Q3: The bioavailability of orally administered Amosulalol seems low in my rat model. What could be the reason?
A3: The systemic availability of Amosulalol after oral administration in rats is reported to be between 22-31%.[1] This is a known characteristic of the drug in this species. If your results are significantly lower, consider the following:
-
Gavage Technique: Ensure proper oral gavage technique to deliver the full dose to the stomach.
-
Fasting State: The presence of food in the stomach can affect drug absorption. Standardize the fasting period before drug administration.
-
Metabolism: Rats have a high rate of first-pass metabolism, which can reduce the amount of active drug reaching systemic circulation.[4]
Data Presentation
Table 1: Pharmacokinetic Parameters of Amosulalol in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10-100 mg/kg) |
| Terminal Half-life | 2.5 hours | ~2 hours (radioactivity) |
| Time to Maximum Plasma Concentration (Tmax) | N/A | 0.5 - 1 hour |
| Systemic Bioavailability | N/A | 22 - 31% |
| Primary Excretion Route | Biliary (66% of oral dose) | Fecal (via biliary excretion) |
Table 2: Protocol for Induction of Diabetes in Rats using Streptozotocin (STZ)
| Step | Procedure | Details |
| 1. Animal Model | Species | Wistar or Sprague-Dawley rats |
| Age/Weight | 8-10 weeks, 150-200g | |
| 2. STZ Preparation | Reagent | Streptozotocin (STZ) |
| Vehicle | Freshly prepared cold citrate buffer (pH 4.5) | |
| 3. Administration | Dose | 60-65 mg/kg body weight |
| Route | Intraperitoneal (i.p.) or Intravenous (i.v.) injection | |
| 4. Confirmation of Diabetes | Time Point | 48-72 hours post-STZ injection |
| Method | Measurement of fasting blood glucose | |
| Criteria | Fasting blood glucose > 250 mg/dL |
Visualizations
References
- 1. Pharmacokinetics of amosulalol, an alpha, beta-adrenoceptor blocker, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. Antihypertensive and metabolic effects of long-term treatment with amosulalol in non-insulin dependent diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition and metabolism of this compound, a new combined alpha- and beta-adrenoceptor blocking agent, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. Animal models for induction of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive review of animal models in diabetes research using chemical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
Validation & Comparative
A Comparative Guide to the Electrophysiological Effects of Amosulalol and Labetalol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological effects of amosulalol and labetalol, two adrenergic receptor antagonists with distinct profiles. The information presented is supported by experimental data to assist researchers in understanding the nuanced differences in their mechanisms of action on cardiac tissue.
Executive Summary
Amosulalol and labetalol are both potent antagonists of alpha and beta-adrenergic receptors. Experimental evidence, primarily from studies on isolated cardiac tissues, demonstrates that both compounds exert significant effects on the cardiac action potential. Notably, both drugs induce a concentration-dependent decrease in the maximum rate of depolarization (Vmax) and a prolongation of the action potential duration (APD). These effects classify them as having both Class I and Class III antiarrhythmic properties. However, the kinetics of their effects, particularly the recovery from rate-dependent block of Vmax, show notable differences, suggesting distinct interactions with cardiac ion channels.
Data Presentation: Electrophysiological Effects
The following table summarizes the key electrophysiological effects of amosulalol and labetalol based on available experimental data.
| Electrophysiological Parameter | Amosulalol | Labetalol | Key Findings |
| Maximum Rate of Depolarization (Vmax) | Concentration-dependent decrease[1] | Concentration-dependent decrease[1] | Both drugs exhibit Class I antiarrhythmic properties by slowing the rapid upstroke of the cardiac action potential. |
| Action Potential Duration (APD) | Concentration-dependent increase[1] | Similar prolongation to amosulalol[1] | Both drugs demonstrate Class III antiarrhythmic properties by delaying repolarization. |
| Rate-Dependent Block of Vmax | Onset similar to labetalol at 1 Hz[1] | Onset similar to amosulalol at 1 Hz[1] | The depressant effect on Vmax is enhanced at higher stimulation frequencies for both drugs.[1] |
| Recovery from Rate-Dependent Block | Considerably slower than propranolol[1] | Considerably slower than propranolol[1] | The time constants for recovery are similar for amosulalol and labetalol, suggesting a slow kinetic interaction with sodium channels.[1] |
Mechanism of Action: Ion Channel and Receptor Blockade
Amosulalol and labetalol exert their electrophysiological effects through a combination of ion channel modulation and adrenergic receptor blockade.
-
Class I Antiarrhythmic Action: The decrease in Vmax is characteristic of a blockade of fast sodium channels in the cardiac cell membrane. This action slows the conduction of the electrical impulse across the heart.[1]
-
Class III Antiarrhythmic Action: The prolongation of the APD is attributed to the blockade of potassium channels, which are responsible for the repolarization phase of the action potential.[1]
-
Adrenergic Receptor Blockade: Both drugs are antagonists at alpha and beta-adrenergic receptors.[2] This dual antagonism contributes to their antihypertensive effects and modulates the autonomic nervous system's influence on the heart. Labetalol is a non-selective beta-blocker and a selective alpha-1 antagonist.[2] Amosulalol also blocks both alpha-1 and beta-1/beta-2 adrenergic receptors.[2]
Signaling Pathways & Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
Amosulalol vs. Selective Beta-Blockers: A Comparative Efficacy Analysis
A comprehensive guide for researchers and drug development professionals on the relative performance of the dual alpha- and beta-adrenoceptor antagonist, amosulalol, compared to selective beta-1 adrenergic receptor blockers in the management of hypertension.
This guide provides a detailed comparison of the pharmacological effects and clinical efficacy of amosulalol and selective beta-blockers, supported by available experimental data. While direct head-to-head clinical trial data is limited, this document synthesizes findings from separate studies to offer a comparative overview for research and development purposes.
Mechanism of Action: A Tale of Two Blockades
Selective beta-blockers, such as atenolol, metoprolol, and bisoprolol, exert their antihypertensive effects primarily by antagonizing beta-1 adrenergic receptors in cardiac tissue. This action leads to a decrease in heart rate, myocardial contractility, and consequently, cardiac output.
Amosulalol, in contrast, exhibits a dual mechanism of action, blocking both alpha-1 and beta-1 adrenergic receptors.[1] The beta-1 blockade component mirrors the effects of selective beta-blockers on the heart.[2] The additional alpha-1 blockade induces vasodilation of peripheral blood vessels, leading to a reduction in peripheral resistance.[1] This combined action provides a more comprehensive approach to blood pressure reduction.
Below are diagrams illustrating the distinct signaling pathways.
Comparative Efficacy in Hypertension
The following tables summarize the antihypertensive efficacy of amosulalol and various selective beta-blockers based on data from separate clinical trials.
Table 1: Efficacy of Amosulalol in Hypertensive Patients with Type 2 Diabetes [3]
| Parameter | Baseline (Mean ± SD) | After 24 Weeks (Mean ± SD) | Change from Baseline |
| Systolic Blood Pressure (mmHg) | 174 ± 13 | 148 ± 16 | -26 |
| Diastolic Blood Pressure (mmHg) | 92 ± 9 | 80 ± 11 | -12 |
| Heart Rate (beats/min) | Not significantly affected | Not significantly affected | - |
This was an open-label study involving 41 patients. Amosulalol was administered at a daily dose of 20 to 60 mg, either as monotherapy or added to existing antihypertensive therapy.
Table 2: Comparative Efficacy of Selective Beta-Blockers in Mild to Moderate Hypertension
| Drug | Study | Baseline SBP/DBP (mmHg) | Change in Supine SBP/DBP (mmHg) |
| Atenolol | Amlodipine vs Atenolol[4] | Not specified | -11.3 / -11.7 |
| Metoprolol | Amlodipine vs Metoprolol[5] | Not specified | Data not directly comparable |
| Bisoprolol | Amlodipine vs Bisoprolol[6] | Not specified | Data not directly comparable |
It is important to note that the studies cited for selective beta-blockers were comparative trials against amlodipine, and the baseline and treatment protocols may vary, making direct cross-study comparisons challenging. A meta-analysis of randomized controlled trials has shown that atenolol and metoprolol have similar efficacy in reducing cardiovascular events in hypertensive patients.[7]
Experimental Protocols: A Representative Antihypertensive Clinical Trial
While specific protocols for each cited study are not fully available, a general methodology for a randomized, double-blind, placebo-controlled clinical trial evaluating the efficacy of an antihypertensive agent can be outlined as follows.
Key Methodological Components:
-
Study Design: A randomized, double-blind, placebo-controlled or active-comparator parallel-group design is standard.[8]
-
Patient Population: Patients with a diagnosis of essential hypertension, often within a specified range of systolic and diastolic blood pressure (e.g., mild to moderate hypertension).[4]
-
Inclusion/Exclusion Criteria: Clearly defined criteria to ensure a homogenous study population and for safety reasons.
-
Washout Period: A period where patients discontinue their previous antihypertensive medications to establish a true baseline blood pressure.
-
Randomization: Patients are randomly assigned to receive the investigational drug, a comparator drug, or a placebo.
-
Dosing: A fixed-dose or dose-titration schedule is employed. For instance, amosulalol has been studied at doses of 20-60 mg daily.[3] Selective beta-blockers like atenolol are often initiated at 50 mg and titrated to 100 mg.[9]
-
Efficacy Endpoints: The primary endpoint is typically the change from baseline in seated or supine systolic and diastolic blood pressure at the end of the treatment period.[8] Secondary endpoints may include the proportion of patients achieving a target blood pressure and changes in heart rate.
-
Safety and Tolerability: Assessed through the monitoring and reporting of adverse events, laboratory tests, and physical examinations throughout the study.
Conclusion
References
- 1. What is Amosulalol Hydrochloride used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Antihypertensive and metabolic effects of long-term treatment with amosulalol in non-insulin dependent diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized, placebo-controlled, double-blind comparison of amlodipine and atenolol in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Effect of amlodipine versus bisoprolol in hypertensive patients on maintenance hemodialysis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Effectiveness of Two Beta Blockers in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicenter placebo-controlled comparison of amlodipine and atenolol in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antihypertensive Effects of Amosulalol and Other Adrenergic Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive agent Amosulalol with other commonly used adrenergic receptor blockers: Labetalol, Prazosin, and Propranolol. The information is compiled from various clinical studies to assist researchers and drug development professionals in understanding the clinical performance and pharmacological profiles of these agents.
Executive Summary
Amosulalol is a potent antihypertensive agent that functions as both a selective alpha-1 and a non-selective beta-adrenergic receptor blocker.[1] This dual mechanism of action leads to a reduction in both peripheral vascular resistance and cardiac output, contributing to its blood pressure-lowering effects. This guide will delve into the available clinical data to compare its efficacy and safety profile with Labetalol, another dual alpha- and beta-blocker, Prazosin, a selective alpha-1 blocker, and Propranolol, a non-selective beta-blocker.
Comparative Efficacy: A Review of Clinical Data
Blood Pressure Reduction
The following tables summarize the mean reduction in systolic and diastolic blood pressure observed in various clinical trials for each drug. It is important to note that patient populations, study designs, and treatment durations may vary between studies, impacting the direct comparability of the results.
Table 1: Antihypertensive Efficacy of Amosulalol
| Study Population | Treatment Duration | Dosage | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| Hypertensive patients with non-insulin dependent diabetes[2] | 24 weeks | 20-60 mg/day | 26 | 12 |
Table 2: Antihypertensive Efficacy of Labetalol
| Study Population | Treatment Duration | Dosage | Mean Standing BP Reduction (mmHg) | Mean Supine BP Reduction (mmHg) |
| Hypertensive patients (monotherapy)[3] | 1 year | 100-1200 mg twice a day | 13/11 | 6/7 |
| Hypertensive patients (with diuretic)[3] | 1 year | 100-1200 mg twice a day | 25/16 | 18/13 |
Table 3: Antihypertensive Efficacy of Prazosin
| Study Population | Treatment Duration | Dosage | Mean Diastolic BP Reduction (mmHg) |
| Mild to moderate hypertensive patients[4] | 4 weeks | 1-6 mg/day (sustained-release) | 16 |
| Hypertensive patients with Type II diabetes[5] | 12 weeks | 2.5-5 mg/day (osmotic tablet) | Supine: 13/10, Standing: 12/9 |
Table 4: Antihypertensive Efficacy of Propranolol
| Study Population | Treatment Duration | Dosage | Mean Diastolic BP Reduction (mmHg) |
| Mild-to-moderate hypertensive patients[6] | 8 weeks | 80-640 mg/day (controlled-release) | 10.1 - 11.0 |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the methodologies employed in key studies cited in this guide.
Amosulalol in Hypertensive Diabetics
-
Study Design: Open-label, non-comparative study.
-
Patient Population: 41 hypertensive patients with non-insulin dependent diabetes mellitus.
-
Intervention: Amosulalol hydrochloride administered at a daily dose of 20 to 60 mg for 24 weeks. The drug was used either as monotherapy or added to existing antihypertensive treatment.
-
Blood Pressure Measurement: Blood pressure was measured at regular intervals throughout the 24-week trial period. The specific method of blood pressure measurement (e.g., seated, standing, time of day) was not detailed in the available abstract.
-
Outcome Measures: The primary efficacy endpoint was the reduction in systolic and diastolic blood pressure from baseline. Metabolic parameters such as plasma glucose, hemoglobin A1c, total cholesterol, HDL-cholesterol, and triglycerides were also assessed.[2]
Labetalol in Hypertension
-
Study Design: Open-label, multicenter trial.
-
Patient Population: 337 hypertensive patients (mild, moderate, and severe).
-
Intervention: Labetalol was administered alone or in combination with a diuretic for up to one year. The dosage ranged from 100 to 1,200 mg twice a day.
-
Blood Pressure Measurement: Supine and standing blood pressure were measured.
-
Outcome Measures: The primary endpoints were the reduction in standing and supine blood pressure. Safety and tolerability were also assessed.[3]
Prazosin in Mild to Moderate Hypertension
-
Study Design: Multicenter, open comparative trial.
-
Patient Population: 1393 outpatients with mild or moderate hypertension.
-
Intervention: Sustained-release prazosin hydrochloride was administered once daily for 4 weeks. The initial dose was 1 mg, which was adjusted up to a maximum of 6 mg to achieve a target diastolic blood pressure of 90 mmHg or less.
-
Blood Pressure Measurement: Diastolic blood pressure was the primary measure of efficacy.
-
Outcome Measures: The primary outcome was the percentage of patients achieving a diastolic blood pressure of 90 mmHg or less.[4]
Propranolol in Mild-to-Moderate Hypertension
-
Study Design: Randomized, placebo-controlled trial.
-
Patient Population: 434 patients with mild-to-moderate hypertension.
-
Intervention: Patients were randomized to receive either placebo or one of four doses of a controlled-release formulation of propranolol (80, 120, 160, or 640 mg/d) for 8 weeks.
-
Blood Pressure Measurement: Morning diastolic blood pressure was the primary efficacy measurement.
-
Outcome Measures: The primary endpoint was the change in morning diastolic blood pressure from baseline.[6]
Signaling Pathways and Mechanisms of Action
The antihypertensive effects of Amosulalol and its comparators are mediated through their interaction with adrenergic receptors. The following diagrams, generated using the DOT language, illustrate the signaling pathways involved.
Caption: Mechanism of Action of Amosulalol.
Caption: Mechanisms of Action of Comparator Antihypertensives.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of an antihypertensive agent.
Caption: Generalized Experimental Workflow for an Antihypertensive Clinical Trial.
Conclusion
Amosulalol demonstrates significant antihypertensive efficacy, particularly in patient populations with comorbidities such as diabetes.[2] Its dual alpha- and beta-adrenergic blockade provides a comprehensive mechanism for blood pressure control. While direct comparative data with Labetalol, Prazosin, and Propranolol are limited, the available evidence suggests that all are effective in lowering blood pressure. The choice of agent will likely depend on the individual patient's clinical characteristics, comorbidities, and tolerability profile. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of Amosulalol against other commonly prescribed antihypertensive agents.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Antihypertensive and metabolic effects of long-term treatment with amosulalol in non-insulin dependent diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicenter clinical evaluation of long-term efficacy and safety of labetalol in treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Anti-hypertensive efficacy and tolerability of sustained-release prazosin hydrochloride. A Brazilian multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Efficacy of and tolerance to prolonged release prazosin in patients with hypertension and non-insulin dependent diabetes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antihypertensive efficacy and safety of a chronotherapeutic formulation of propranolol in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Amosulalol vs. Prazosin: A Comparative Guide to Alpha-1 Adrenergic Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of amosulalol and prazosin, two antagonists of the alpha-1 adrenergic receptor. The information presented is curated from experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuances of these two compounds.
Introduction to Amosulalol and Prazosin
Prazosin is a quinazoline derivative renowned for its selective antagonism of alpha-1 adrenergic receptors.[1][2] This selectivity allows for the relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure, making it a valuable tool in the treatment of hypertension.[1][2] In contrast, amosulalol is a non-selective beta-adrenergic blocker that also possesses selective alpha-1 adrenergic blocking properties.[3] This dual mechanism of action contributes to its antihypertensive effects by not only reducing peripheral vascular resistance through alpha-1 blockade but also by modulating cardiac output and heart rate via beta-receptor antagonism.[3]
Quantitative Comparison of Receptor Affinity and Potency
The following tables summarize the available quantitative data on the binding affinity (pKi) and functional potency (pA2) of amosulalol and prazosin for alpha-1 adrenergic receptor subtypes. It is important to note that while extensive data is available for prazosin, comprehensive subtype-specific data for amosulalol is less prevalent in the current literature.
Table 1: Alpha-1 Adrenergic Receptor Binding Affinity (pKi)
| Compound | α1A | α1B | α1D | Species/Cell Line | Reference |
| Prazosin | 9.7 | 9.9 | 9.5 | Rat Brain | [4] |
| Prazosin | 9.4 | - | - | Rat Tail Artery | [5] |
| Amosulalol | Data Not Available | Data Not Available | Data Not Available | - | - |
Higher pKi values indicate greater binding affinity.
Table 2: Alpha-1 Adrenergic Receptor Functional Potency (pA2)
| Compound | Tissue Preparation | Predominant Receptor Subtype | pA2 Value | Reference |
| Prazosin | Rat Aorta | α1D | 9.5 - 10.5 | [6] |
| Prazosin | Rabbit Cutaneous Resistance Arteries | α1B | 9.14 | [7] |
| Amosulalol | Rat Aorta | α1D | 8.6 | [3] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Higher pA2 values indicate greater potency.
One study noted that amosulalol was approximately 50 times less potent than prazosin at alpha-1 adrenoceptors in a general assessment.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparing Alpha-1 Adrenergic Antagonists.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a synthesized methodology for determining the binding affinity (Ki) of a test compound (e.g., amosulalol or prazosin) for alpha-1 adrenergic receptors.
1. Membrane Preparation:
-
Euthanize the animal (e.g., Wistar rat) and rapidly excise the target tissue (e.g., brain, liver, or heart).
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
2. Binding Assay:
-
In a series of tubes, add a fixed concentration of a radiolabeled ligand that binds to alpha-1 adrenergic receptors (e.g., [³H]prazosin, typically at a concentration near its Kd value).
-
Add increasing concentrations of the unlabeled competitor drug (amosulalol or prazosin).
-
To determine non-specific binding, add a high concentration of a non-radiolabeled, potent alpha-1 antagonist (e.g., phentolamine) to a separate set of tubes.
-
Initiate the binding reaction by adding the prepared cell membranes to each tube.
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay in Isolated Tissue (Schild Analysis)
This protocol outlines the methodology for determining the functional potency (pA2) of an antagonist in an isolated tissue preparation, such as rat aorta.
1. Tissue Preparation:
-
Euthanize a rat (e.g., Sprague-Dawley) and carefully dissect the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit solution.
-
Clean the aorta of adherent connective and adipose tissue and cut it into rings of approximately 2-3 mm in width.
-
Suspend the aortic rings in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the tissues to equilibrate under a resting tension (e.g., 1.5-2.0 g) for at least 60-90 minutes, with periodic washing.
2. Agonist Concentration-Response Curve:
-
After the equilibration period, induce a submaximal contraction with an alpha-1 adrenergic agonist (e.g., phenylephrine or norepinephrine) to verify tissue viability.
-
Following a washout and return to baseline, perform a cumulative concentration-response curve to the agonist by adding increasing concentrations of the agonist to the organ bath and recording the steady-state contractile response at each concentration.
3. Antagonist Incubation and Shifted Curve:
-
Wash the tissues thoroughly and allow them to return to the baseline resting tension.
-
Add a known concentration of the antagonist (amosulalol or prazosin) to the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium.
-
In the continued presence of the antagonist, repeat the cumulative concentration-response curve to the agonist.
4. Data Analysis (Schild Plot):
-
For each concentration of the antagonist, calculate the concentration ratio (CR) by dividing the EC₅₀ of the agonist in the presence of the antagonist by the EC₅₀ of the agonist in the absence of the antagonist.
-
Plot log(CR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line provides the pA2 value.
-
The slope of the Schild plot should not be significantly different from unity for a competitive antagonist.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Amosulalol, a combined alpha and beta adrenoceptor antagonist: kinetics after intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. History and nomenclature of alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the pharmacodynamic properties and therapeutic potential of combined alpha- and beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative effects of (+)- and (-)-amosulalol enantiomers.
A Comparative Guide to the Pharmacological Effects of (+)- and (-)-Amosulalol Enantiomers
Amosulalol is a potent antihypertensive agent that functions as a combined α- and β-adrenoceptor antagonist.[1][2][3] As a chiral molecule, it exists as two enantiomers, (+)-amosulalol and (-)-amosulalol, which exhibit distinct and complementary pharmacological profiles.[4][5][6][7] This guide provides a detailed comparison of the effects of these enantiomers, supported by experimental data, to inform researchers and drug development professionals. The differential activity of the enantiomers is a classic example of stereoselectivity in pharmacology, where the three-dimensional structure of a molecule dictates its interaction with biological targets.[6][7]
Data Presentation: Receptor Binding and Antagonist Potency
The primary mechanism of amosulalol's therapeutic action is its antagonism of adrenergic receptors. However, its enantiomers display significant stereoselectivity in their affinity for α- and β-adrenoceptor subtypes. The (+)-enantiomer is primarily responsible for α1-adrenoceptor blockade, while the (-)-enantiomer is a more potent β-adrenoceptor antagonist.[1][4][8]
This differential activity has been quantified in various experimental models, as summarized below.
| Enantiomer | Receptor Target | Potency Metric | Value | Fold Difference | Experimental Model | Reference |
| (+)-Amosulalol | α1-Adrenoceptor | DR₂ (μg/kg, i.v.) | 30 | ~10x more potent than (-)-amosulalol | Pithed Rats | [1] |
| (-)-Amosulalol | α1-Adrenoceptor | DR₂ (μg/kg, i.v.) | 324 | Pithed Rats | [1] | |
| (+)-Amosulalol | α1-Adrenoceptor | - | - | 14x more potent than (-)-amosulalol | Isolated Tissues | [4] |
| (-)-Amosulalol | β1-Adrenoceptor | DR₂ (μg/kg, i.v.) | 107 | ~60x more potent than (+)-amosulalol | Pithed Rats | [1] |
| (+)-Amosulalol | β1-Adrenoceptor | DR₂ (μg/kg, i.v.) | 6460 | Pithed Rats | [1] | |
| (-)-Amosulalol | β1-Adrenoceptor | pA₂ | 7.9 | ~100x more potent than (+)-amosulalol | Rat Isolated Right Ventricle | [8] |
| (+)-Amosulalol | β1-Adrenoceptor | pA₂ | 5.9 | Rat Isolated Right Ventricle | [8] | |
| (-)-Amosulalol | β-Adrenoceptors | - | - | ~50x more potent than (+)-amosulalol | Isolated Tissues | [4] |
DR₂ is the dose of an antagonist that requires a doubling of the agonist dose to produce the same response. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.
Physiological and Hemodynamic Effects
The distinct receptor affinities of the amosulalol enantiomers translate into different physiological effects. The α1-adrenoceptor antagonism by (+)-amosulalol leads to vasodilation and a reduction in blood pressure.[1][9] Conversely, the more potent β1-adrenoceptor blockade by (-)-amosulalol is responsible for a dose-dependent reduction in heart rate (bradycardia) and suppression of plasma renin activity.[1][9][10]
Therefore, the racemic mixture of amosulalol provides a dual therapeutic action: the hypotensive effect is primarily driven by the (+)-isomer, while the reflex tachycardia that can accompany vasodilation is mitigated by the β-blocking activity of the (-)-isomer.[1][9]
Experimental Protocols
The data presented above were derived from established pharmacological assays designed to determine the potency and selectivity of adrenoceptor antagonists.
Antagonism in Pithed Rats (Schild Analysis)
This in vivo method is used to assess the antagonist potency of a drug on blood pressure and heart rate responses mediated by specific adrenoceptors.
-
Animal Preparation: Rats are anesthetized, and the central nervous system is destroyed by inserting a rod through the orbit and foramen magnum (pithing). This eliminates central autonomic reflexes, allowing for the direct assessment of drug effects on peripheral receptors.
-
Agonist Administration: A specific α1-agonist (e.g., phenylephrine) is administered intravenously to elicit a pressor (blood pressure increase) response, and a β1-agonist (e.g., isoproterenol) is administered to induce a positive chronotropic (heart rate increase) effect.
-
Antagonist Treatment: Dose-response curves for the agonists are generated in the absence and presence of increasing doses of the antagonist enantiomers ((+)- or (-)-amosulalol).
-
Data Analysis: The degree of the rightward shift in the agonist dose-response curve caused by the antagonist is quantified. A Schild plot is then constructed to determine the DR₂ value, which represents the dose of the antagonist required to double the agonist concentration needed to achieve the original response.
Isolated Tissue Assays (pA₂ Determination)
This in vitro method evaluates the antagonist activity on isolated tissues containing specific adrenoceptors. For amosulalol, common preparations include the rat aorta (rich in α1-receptors) and the rat right ventricle (rich in β1-receptors).[8][11]
-
Tissue Preparation: Tissues are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Contraction/Relaxation Measurement: The tissue's contractile force is measured using a force-displacement transducer.
-
Agonist-Antagonist Interaction: Cumulative concentration-response curves are generated for a selective agonist (e.g., phenylephrine for aorta, isoproterenol for ventricle) in the presence of various fixed concentrations of the antagonist enantiomer.
-
Data Analysis: The pA₂ value is calculated using the Arunlakshana-Schild equation. This value represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response, providing a measure of antagonist potency.
Visualizations
Logical Relationship of Enantiomer Activity
Caption: Differential antagonism of adrenergic receptors by amosulalol enantiomers.
Adrenergic Receptor Signaling Pathways```dot
Caption: Workflow for determining antagonist potency using an isolated tissue assay.
References
- 1. Adrenoceptor Blocking and Cardiovasucular Effects of the Optical Isomers of Amosulalol (YM-09538), a Combined α-and β-Adrenoceptor Blocking Agent, and the Corresponding Desoxy Derivative (YM-11133) in Rats [jstage.jst.go.jp]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 8. Effects of (+)- and (-)-amosulalol on the rat isolated right ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemodynamic and endocrine changes associated with hypotensive action of amosulalol in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Amosulalol Metabolism Across Species
A comprehensive guide for researchers and drug development professionals detailing the metabolic pathways, quantitative data, and experimental methodologies for the cross-species comparison of Amosulalol metabolism in humans, monkeys, rats, and dogs.
Amosulalol, a potent alpha- and beta-adrenoceptor antagonist, undergoes extensive and varied metabolism across different species. Understanding these metabolic differences is crucial for the extrapolation of preclinical data to human clinical trials and for predicting potential drug-drug interactions. This guide provides a detailed comparison of Amosulalol metabolism in humans, monkeys, rats, and dogs, supported by quantitative data, detailed experimental protocols, and visual representations of metabolic pathways.
Quantitative Metabolic Profile
The extent of Amosulalol metabolism varies significantly between humans and laboratory animals. In humans, a substantial portion of the administered dose is excreted unchanged, whereas in monkeys, rats, and dogs, the drug is more extensively metabolized.
Table 1: Excretion of Unchanged Amosulalol and Total Radioactivity in Urine
| Species | Unchanged Amosulalol (% of Dose) | Total Radioactivity (% of Dose in 48h) |
| Human | 30.1[1] | Not Reported |
| Monkey | < 10[1] | 46[2] |
| Rat | < 10[1] | 26 - 34[2] |
| Dog | < 10[1] | 45[2] |
The metabolic profile of Amosulalol also shows considerable species-specific variations. The major metabolites identified in each species are summarized below.
Table 2: Major Urinary Metabolites of Amosulalol
| Species | Major Metabolites |
| Human | Sulphate conjugate of 5-hydroxy Amosulalol[1] |
| Monkey | 5-hydroxy Amosulalol, 4-hydroxy Amosulalol, and o-methoxyphenoxyacetic acid (M-5) in almost equal amounts[1] |
| Rat | Metabolites from hydroxylation of the 2-methyl group and O-demethylation of the o-methoxyphenoxy group[1] |
| Dog | o-methoxyphenoxyacetic acid (M-5) from oxidative C-N cleavage[1] |
Metabolic Pathways
The biotransformation of Amosulalol proceeds through several key pathways, with the predominance of each pathway varying by species. The primary metabolic reactions include hydroxylation, O-demethylation, and oxidative C-N cleavage.
Comparative metabolic pathways of Amosulalol.
Experimental Protocols
The following section details the methodologies used for the analysis of Amosulalol and its metabolites.
In Vivo Metabolism Studies
-
Animal Models: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys are typically used. Animals are housed in metabolism cages to allow for the collection of urine and feces.
-
Dosing: Amosulalol, often radiolabeled (e.g., with ¹⁴C), is administered orally or intravenously.
-
Sample Collection: Urine and feces are collected at predetermined intervals (e.g., 0-24h, 24-48h). Blood samples are also collected to determine plasma concentrations.
-
Sample Processing: Urine samples are often treated with β-glucuronidase/sulfatase to hydrolyze conjugates. Both urine and plasma samples are typically subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the drug and its metabolites.
Analytical Methods
A combination of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the separation and identification of Amosulalol and its metabolites.
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer (e.g., 0.025 M, pH 6.0) and acetonitrile in a specific ratio (e.g., 73:27, v/v).
-
Flow Rate: A flow rate of 1.5 mL/min is often employed.
-
Detection: UV detection is performed at a wavelength of 272 nm.
-
Internal Standard: An internal standard, such as ethyl paraben, is used for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a more sensitive and specific method for the identification and quantification of metabolites.
-
Chromatography: Similar HPLC conditions as described above are used to separate the compounds.
-
Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer is operated in both full scan mode to detect potential metabolites and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.
In Vitro Metabolism Studies
-
Liver Microsomes: Liver microsomes from humans, monkeys, rats, and dogs are used to investigate the in vitro metabolism of Amosulalol.
-
Incubation: Amosulalol is incubated with liver microsomes in the presence of NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Analysis: The reaction is terminated, and the mixture is analyzed by HPLC or LC-MS to identify the metabolites formed.
-
Enzyme Identification: To identify the specific Cytochrome P450 (CYP) enzymes involved, studies can be conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors or antibodies for different CYP isozymes.
General workflow for the analysis of Amosulalol metabolites.
Cytochrome P450 Enzymes
While specific studies identifying the exact CYP450 isozymes responsible for Amosulalol metabolism are not extensively available in the public domain, the observed metabolic reactions provide clues.
-
Hydroxylation and O-demethylation , the primary pathways in rats, are common reactions catalyzed by various CYP enzymes, including isoforms from the CYP2D, CYP3A, and CYP2C families.
-
Oxidative C-N cleavage , the major route in dogs, can also be mediated by CYP enzymes.
Further research utilizing recombinant human CYP enzymes and specific inhibitors is necessary to definitively identify the contributing isozymes in each species. This information is critical for predicting potential drug-drug interactions with co-administered medications that are substrates, inhibitors, or inducers of these enzymes.
Conclusion
The metabolism of Amosulalol exhibits significant interspecies variability. Humans excrete a substantial amount of the drug unchanged, with sulphate conjugation of the 5-hydroxy metabolite being the primary metabolic pathway. In contrast, monkeys, rats, and dogs show more extensive metabolism through hydroxylation, O-demethylation, and oxidative C-N cleavage. These differences highlight the importance of careful cross-species comparison in the drug development process. The provided experimental methodologies offer a framework for conducting further research to fully elucidate the metabolic fate of Amosulalol and to identify the specific enzymes involved in its biotransformation.
References
- 1. Metabolism of amosulalol hydrochloride in man: quantitative comparison with laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition and metabolism of this compound, a new combined alpha- and beta-adrenoceptor blocking agent, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Third-Generation Beta-Blockers: Carvedilol, Nebivolol, and Labetalol
Third-generation beta-blockers represent a significant evolution from their predecessors, offering not only the classic beta-adrenergic receptor antagonism but also additional vasodilatory properties.[1][2] These unique mechanisms translate into distinct hemodynamic profiles, making them a cornerstone in the management of various cardiovascular diseases. This guide provides a detailed comparison of three prominent third-generation agents: Carvedilol, Nebivolol, and Labetalol, with a focus on their pharmacological distinctions, supporting experimental data, and relevant clinical outcomes for researchers and drug development professionals.
Pharmacological and Hemodynamic Profiles
The primary distinction among these agents lies in their receptor selectivity and the mechanism by which they achieve vasodilation. Nebivolol is highly selective for the β1-adrenoceptor and induces vasodilation via a nitric oxide (NO)-dependent pathway.[3][4] In contrast, Carvedilol and Labetalol are non-selective beta-blockers that exert their vasodilatory effects through concomitant alpha-1 (α1) adrenergic receptor blockade.[5][6]
Table 1: Comparative Pharmacological Properties
| Feature | Carvedilol | Nebivolol | Labetalol |
| β1/β2 Selectivity | Non-selective (β1 ≈ β2)[7] | Highly β1-selective (~321-fold > β2)[7] | Non-selective (β1 ≈ β2)[8] |
| β1 Selectivity Ratio | ~0.73[7] | ~40.7 (in human myocardium)[7] | Not applicable (non-selective) |
| Vasodilation Mechanism | α1-adrenoceptor blockade[6] | Nitric Oxide (NO) release via β3-adrenoceptor agonism[3][7] | α1-adrenoceptor blockade[9] |
| α/β Blockade Ratio | Not applicable | Not applicable | Oral: ~1:3, IV: ~1:7[8][9][10] |
| Additional Properties | Potent antioxidant activity[11] | Improves endothelial function[4] | Intrinsic sympathomimetic activity (β2 partial agonism) |
Table 2: Comparative Hemodynamic and Clinical Efficacy Data
| Parameter | Carvedilol | Nebivolol | Labetalol |
| Effect on Peripheral Resistance | Decrease[6] | Decrease[4] | Decrease[8] |
| Blood Pressure Reduction | Effective reduction. In one 12-week study, SBP decreased by 19.9 mmHg and DBP by 12.8 mmHg.[12] | Effective reduction. In the same study, SBP decreased by 17.4 mmHg and DBP by 13.7 mmHg.[12] | Effective reduction, particularly in hypertensive emergencies.[9] |
| Head-to-Head BP Trial | No significant difference in antihypertensive efficacy compared to Nebivolol in mild-to-moderate hypertension.[13] | No significant difference in antihypertensive efficacy compared to Carvedilol in mild-to-moderate hypertension.[13] | Not directly compared in the same trial. |
| Heart Failure Mortality | Significantly reduced all-cause mortality (Risk Ratio: 0.85) compared to β1-selective blockers (including Nebivolol) in systolic HF patients.[11][14] | Included in the β1-selective blocker group that showed higher mortality vs. Carvedilol in the meta-analysis.[11][14] | Not as extensively studied in large-scale heart failure mortality trials compared to Carvedilol. |
Key Mechanistic Pathways
The distinct vasodilatory mechanisms of these agents are critical to their therapeutic profiles. Carvedilol and Labetalol act directly on vascular smooth muscle, while Nebivolol's effect is endothelium-dependent.
Nebivolol's pathway involves stimulating endothelial nitric oxide synthase (eNOS), which enhances the production of the potent vasodilator, nitric oxide.
Experimental Protocols
The characterization of these drugs relies on specific in vitro and ex vivo experimental assays.
Radioligand Binding Assay for Receptor Selectivity
This assay quantifies the binding affinity (Ki) of a drug to specific receptor subtypes, allowing for the determination of selectivity.
Methodology:
-
Membrane Preparation: Membranes are isolated from tissues (e.g., human myocardium) or cell lines engineered to express a high density of a specific human adrenoceptor subtype (β1, β2, or α1).[15][16] This involves tissue homogenization followed by differential centrifugation to pellet the membranes.[16]
-
Incubation: A fixed amount of membrane protein is incubated with a constant concentration of a non-selective radioligand (e.g., ³H-CGP 12177 or ¹²⁵I-Cyanopindolol) and varying concentrations of the unlabeled competitor drug (e.g., Carvedilol, Nebivolol).[17][18]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.[15][16]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[16]
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the log concentration of the competitor drug. Non-linear regression analysis is used to calculate the IC50 value (the concentration of drug that inhibits 50% of radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation. By comparing the Ki values for β1 and β2 receptors, the selectivity ratio can be determined.[17]
Nitric Oxide (NO) Production and Vasodilation Assay (for Nebivolol)
This assay measures the ability of Nebivolol to stimulate NO production in endothelial cells and cause vasodilation in isolated blood vessels.
Methodology:
-
Tissue Preparation: Thoracic aorta or other resistance arteries are isolated from experimental animals (e.g., mice) and cut into rings.[19] Alternatively, human umbilical vein endothelial cells (HUVECs) are cultured.
-
NO Detection: Tissues or cells are loaded with a fluorescent NO indicator, such as 4,5-diaminofluorescein diacetate (DAF-2 DA).[20][21]
-
Treatment: The samples are exposed to varying concentrations of Nebivolol (e.g., 10⁻⁷ to 10⁻⁵ mol/L).[19][20] Other beta-blockers like atenolol can be used as negative controls.[20]
-
Measurement: The increase in fluorescence, corresponding to NO production, is measured over time using fluorescence microscopy or a plate reader.
-
Vasodilation Measurement: For aortic rings, the tissues are pre-constricted with an agent like phenylephrine in an organ bath. The relaxing effect of Nebivolol is then measured using an isometric force transducer. The involvement of NO is confirmed by repeating the experiment in the presence of an eNOS inhibitor like L-NAME.[4]
Antioxidant Activity Assay (for Carvedilol)
The DPPH assay is a common and straightforward method to evaluate the free-radical scavenging ability of a compound.
Methodology:
-
Reagent Preparation: A working solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) is prepared in a solvent like methanol or ethanol. DPPH has a deep violet color in solution.[22][23]
-
Reaction: The test compound (Carvedilol) at various concentrations is mixed with the DPPH solution.[23]
-
Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[23][24]
-
Measurement: In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to change color from violet to yellow. The decrease in absorbance is measured with a spectrophotometer at approximately 517 nm.[22][23]
-
Data Analysis: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control. The results are often expressed as an IC50 value, representing the concentration of the drug required to scavenge 50% of the DPPH radicals.[23]
Conclusion
Third-generation beta-blockers offer distinct advantages over older agents due to their vasodilating properties. The choice between Nebivolol, Carvedilol, and Labetalol depends on the specific clinical context and desired pharmacological action. Nebivolol's high β1-selectivity and NO-mediated vasodilation make it a compelling option for patients in whom endothelial function is a key therapeutic target. Carvedilol's non-selective beta-blockade, combined with α1-blockade and potent antioxidant effects, has demonstrated a significant mortality benefit in patients with heart failure.[11][14] Labetalol's rapid onset of action when administered intravenously makes it a valuable tool for managing hypertensive emergencies.[9] Understanding the fundamental mechanistic differences, supported by robust experimental data, is crucial for the continued development and targeted application of this important class of cardiovascular drugs.
References
- 1. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 2. pjmd.zu.edu.pk [pjmd.zu.edu.pk]
- 3. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beta blocker - Wikipedia [en.wikipedia.org]
- 6. Beta-blocking agents with vasodilator activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Labetalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Meta-analysis of carvedilol versus beta 1 selective beta-blockers (atenolol, bisoprolol, metoprolol, and nebivolol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of carvedilol and nebivolol on oxidative stress-related parameters and endothelial function in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. anatoljcardiol.com [anatoljcardiol.com]
- 14. Meta-analysis of carvedilol versus beta 1 selective beta-blockers (atenolol, bisoprolol, metoprolol, and nebivolol). - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. ahajournals.org [ahajournals.org]
- 21. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DPPH Radical Scavenging Assay [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. agrojournal.org [agrojournal.org]
Evaluating the Metabolic Effects of Amosulalol in Diabetic Patients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the metabolic effects of amosulalol, a combined α- and β-adrenoceptor antagonist, in patients with type 2 diabetes. Its performance is objectively compared with other major classes of antihypertensive agents commonly used in this patient population, supported by experimental data from key clinical trials.
Comparative Analysis of Metabolic Effects
The following tables summarize the quantitative effects of amosulalol and other antihypertensive drug classes on key metabolic parameters in diabetic patients.
Table 1: Effects on Glucose Metabolism
| Drug Class | Drug(s) | Study | Change in Fasting Plasma Glucose | Change in HbA1c | Change in Insulin Sensitivity (HOMA-IR) |
| Combined α/β-Blocker | Amosulalol | Inoue et al. (1992)[1] | Tendency to decrease (NS) | Tendency to decrease (NS) | Not Assessed |
| β-Blocker (non-selective with α1-blockade) | Carvedilol | GEMINI (2004)[2][3][4][5] | - | No significant change (+0.02%) | Improved (-9.1%) |
| β-Blocker (β1-selective) | Metoprolol | GEMINI (2004)[2][3][4][5] | - | Increased (+0.15%) | No significant change (-2.0%) |
| Calcium Channel Blocker | Amlodipine | Seccia et al. (1995)[6][7] | Significant decrease | Not Assessed | Not Assessed |
| RAAS Inhibitor | ACE Inhibitors/ARBs | Multiple Studies[8][9][10][11] | Generally neutral or improved | Generally neutral or improved | Generally improved |
| NS: Not Statistically Significant |
Table 2: Effects on Lipid Metabolism
| Drug Class | Drug(s) | Study | Change in Total Cholesterol | Change in HDL-Cholesterol | Change in Triglycerides |
| Combined α/β-Blocker | Amosulalol | Inoue et al. (1992)[1] | No change | No change | No change |
| β-Blocker (non-selective with α1-blockade) | Carvedilol | GEMINI (2004)[2] | Decreased | No significant change | No significant change |
| β-Blocker (β1-selective) | Metoprolol | GEMINI (2004)[2] | No significant change | No significant change | Increased |
| Calcium Channel Blocker | Amlodipine | Seccia et al. (1995)[6][7] | Decreased (NS) | Not Assessed | Significant decrease |
| RAAS Inhibitor | ACE Inhibitors/ARBs | Multiple Studies[8][9][10][11] | Generally neutral | Generally neutral | Generally neutral |
| NS: Not Statistically Significant |
Experimental Protocols
Amosulalol in Hypertensive Patients with Non-Insulin-Dependent Diabetes Mellitus (Inoue et al., 1992)[1]
-
Study Design: An open-label, multicenter study.
-
Participants: 41 hypertensive patients with non-insulin-dependent diabetes mellitus.
-
Treatment: Amosulalol hydrochloride was administered orally at a starting dose of 20 mg/day, which could be increased up to 60 mg/day. The treatment duration was 24 weeks.
-
Metabolic Assessments:
-
Plasma glucose and hemoglobin A1c levels were measured at baseline and at the end of the study.
-
Serum levels of total cholesterol, HDL-cholesterol, and triglycerides were measured at baseline and at the end of the study.
-
-
Blood Pressure Measurement: Blood pressure was measured in the supine position at baseline and at regular intervals throughout the 24-week treatment period.
Glycemic Effects in Diabetes Mellitus: Carvedilol-Metoprolol Comparison in Hypertensives (GEMINI) Trial (2004)[2][3][4][5]
-
Study Design: A randomized, double-blind, parallel-group trial.
-
Participants: 1,235 patients with both hypertension and type 2 diabetes who were already receiving a renin-angiotensin system (RAS) blocker.
-
Treatment: Patients were randomized to receive either carvedilol (6.25-25 mg twice daily) or metoprolol tartrate (50-200 mg twice daily) for a mean follow-up of 35 weeks.
-
Metabolic Assessments:
-
The primary endpoint was the change in HbA1c.
-
Insulin sensitivity was assessed using the homeostasis model assessment (HOMA-IR).
-
Fasting plasma glucose, insulin, and a full lipid profile were also measured.
-
-
Blood Pressure Measurement: Blood pressure was monitored throughout the study to ensure comparable blood pressure control between the two groups.
Amlodipine in Hypertensive Diabetic Patients (Seccia et al., 1995)[6][7]
-
Study Design: A prospective, open-label study.
-
Participants: 28 ambulatory patients with mild essential hypertension and non-insulin-dependent diabetes mellitus.
-
Treatment: After a 4-week washout period, patients received amlodipine 10 mg once daily for 12 weeks.
-
Metabolic Assessments:
-
Fasting and postprandial plasma glucose, glycosuria, and fructosamine concentrations were measured.
-
Serum cholesterol and triglycerides were also assessed.
-
-
Blood Pressure Measurement: Blood pressure was measured at baseline and at 2, 4, 8, and 12 weeks of treatment.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in the metabolic effects of amosulalol and comparator antihypertensive agents.
Amosulalol's Dual Adrenergic Blockade and Metabolic Neutrality
Caption: Amosulalol's dual blockade balances metabolic effects.
RAAS Inhibition and Improved Insulin Sensitivity
Caption: RAAS inhibitors improve insulin signaling and glucose uptake.
Experimental Workflow for a Comparative Metabolic Study
Caption: Workflow for a randomized controlled trial on metabolic effects.
References
- 1. Antihypertensive and metabolic effects of long-term treatment with amosulalol in non-insulin dependent diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycemic Effects in Diabetes Mellitus: Carvedilol - Metoprolol Comparison in Hypertensives Trial - American College of Cardiology [acc.org]
- 3. login.medscape.com [login.medscape.com]
- 4. GEMINI: Carvedilol improves glycemic control [medscape.com]
- 5. Metabolic effects of carvedilol vs metoprolol in patients with type 2 diabetes mellitus and hypertension: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive and Metabolic Effects of Amlodipine in Patients with Non-Insulin-Dependent Diabetes Mellitus | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Renin-angiotensin system inhibition prevents type 2 diabetes mellitus. Part 2. Overview of physiological and biochemical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Renin‐Angiotensin‐Aldosterone System in Diabetes and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Third-Generation Vasodilating Beta-Blockers
This guide provides an objective comparison of the performance, mechanisms, and experimental validation of key third-generation vasodilating beta-blockers. Designed for researchers, scientists, and drug development professionals, this analysis is supported by experimental data and detailed methodologies to facilitate a comprehensive understanding of these advanced antihypertensive agents.
Third-generation beta-blockers are distinguished from their predecessors by an additional vasodilatory action, which contributes to their efficacy in treating hypertension and other cardiovascular diseases.[1] This vasodilation is achieved through various mechanisms, primarily by blocking alpha-1 (α1) adrenergic receptors or by stimulating the production of nitric oxide (NO).[1][2] The most prominent agents in this class are Carvedilol, Labetalol, and Nebivolol, each possessing a unique pharmacological profile.[3]
Mechanisms of Action: A Comparative Overview
The vasodilatory effects of these beta-blockers stem from distinct molecular pathways.
-
Carvedilol: This agent is a non-selective beta-blocker, antagonizing both β1 and β2 receptors. Its vasodilating property is primarily due to its potent blockade of α1-adrenergic receptors located on vascular smooth muscle.[4][5][6] Blocking these receptors inhibits catecholamine-induced vasoconstriction, leading to vasodilation and a reduction in peripheral vascular resistance.[4][7] Carvedilol also exhibits antioxidant and anti-inflammatory properties, which may offer additional cardiovascular protection.[4][5]
-
Labetalol: Similar to carvedilol, labetalol is a non-selective beta-blocker with concurrent α1-adrenergic antagonist activity.[2][8][9] This dual blockade results in reduced heart rate and contractility (beta-blockade) alongside vasodilation (alpha-blockade), effectively lowering blood pressure without the reflex tachycardia often seen with pure vasodilators.[10][11] The ratio of beta- to alpha-blockade is approximately 3:1 for oral administration and 7:1 for intravenous use.[11]
-
Nebivolol: Nebivolol is unique among this class. It is a highly selective β1-receptor antagonist.[12][13] Its vasodilatory mechanism does not involve alpha-blockade but is instead mediated by the L-arginine/nitric oxide (NO) pathway.[12][14] Nebivolol stimulates endothelial β3-adrenergic receptors, which leads to the activation of endothelial Nitric Oxide Synthase (eNOS) and subsequent production of NO, a potent vasodilator.[14][15][16] This mechanism may also contribute to reversing endothelial dysfunction.[12]
Comparative Clinical Performance Data
Head-to-head clinical trials provide valuable insights into the comparative efficacy of these agents. The following table summarizes key quantitative data from a randomized trial comparing Carvedilol and Nebivolol in patients with mild-to-moderate primary hypertension.
| Parameter | Placebo (Baseline) | Carvedilol (25 mg/day) | Nebivolol (5 mg/day) |
| Mean 24h Systolic BP (mmHg) | 143.9 ± 8.9 | 133.8 ± 9.0 | 134.0 ± 8.7 |
| Mean 24h Diastolic BP (mmHg) | 94.4 ± 9.2 | 86.6 ± 8.6 | 85.6 ± 7.4 |
| Mean 24h Heart Rate (bpm) | 78.8 ± 5.2 | 70.2 ± 5.2 | 64.9 ± 3.9 |
| Data from a prospective, randomized, cross-over trial involving 20 patients. Both carvedilol and nebivolol significantly reduced systolic and diastolic blood pressure compared to placebo (p<0.05), with no significant difference between the two drugs in blood pressure reduction. Nebivolol induced a more significant reduction in heart rate.[17][18] |
Another study comparing outcomes in patients with chronic heart failure found no significant differences in all-cause mortality or hospital readmission between carvedilol and nebivolol.[19]
Experimental Protocols for Assessing Vasodilation
The vasodilatory properties of these compounds are validated using established in vivo and in vitro experimental protocols.
Flow-mediated dilation is a non-invasive ultrasound technique used to assess endothelium-dependent vasodilation in humans and animal models.[20][21] It measures the change in a conduit artery's diameter in response to an increase in shear stress.
Detailed Methodology:
-
Baseline Measurement: The subject rests in a supine position. The brachial artery is imaged using a high-resolution ultrasound transducer. Baseline diameter and blood flow velocity are recorded for at least 60 seconds.[20][21]
-
Ischemia Induction: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (e.g., 50 mmHg above systolic pressure) to occlude arterial flow. This occlusion is maintained for 5 minutes.[21]
-
Hyperemia and Post-Occlusion Measurement: The cuff is rapidly deflated, causing a brief period of high blood flow (reactive hyperemia). This increase in flow induces shear stress on the endothelium, stimulating NO release and subsequent vasodilation.[21]
-
Data Acquisition: The diameter of the brachial artery is continuously monitored and recorded for at least 3 minutes following cuff deflation to capture the peak dilation.[20]
-
Calculation: FMD is expressed as the percentage change in peak artery diameter from the baseline diameter.
Myography is an in vitro technique used to measure the contractile force or diameter changes of isolated small arteries in a controlled environment.[22]
Detailed Methodology:
-
Vessel Isolation: A small resistance artery is carefully dissected from an animal model and cut into 2 mm segments.
-
Mounting:
-
Wire Myography: The vessel segment is mounted on two small stainless-steel wires in an organ bath chamber filled with a physiological salt solution, gassed with O2/CO2, and maintained at 37°C. One wire is attached to a force transducer.[22]
-
Pressure Myography: The vessel segment is cannulated at both ends in a chamber and pressurized to a physiologically relevant intraluminal pressure.[22]
-
-
Pre-constriction: To study vasodilation, the vessel is first pre-constricted using a pharmacological agent like phenylephrine or a high potassium chloride (KCl) solution to induce a stable level of tone.[22]
-
Drug Application: The vasodilating beta-blocker is added to the bath in a cumulative concentration-response manner.
-
Data Recording: The force of contraction (wire myography) or the change in luminal diameter (pressure myography) is recorded. The results are used to plot concentration-response curves and determine the potency (EC50) of the vasodilator.
Classification and Logical Relationships
The distinct properties of these agents allow for a clear classification based on receptor selectivity and the primary mechanism of vasodilation.
References
- 1. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 2. Beta blocker - Wikipedia [en.wikipedia.org]
- 3. Realities of newer beta-blockers for the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Carvedilol? [synapse.patsnap.com]
- 5. GoodRx - Error [blocked.goodrx.com]
- 6. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Alpha 1-blocking properties of carvedilol during acute and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties of labetalol, a combined alpha- and beta-blocking agent, relevant to the treatment of myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccjm.org [ccjm.org]
- 10. Pharmacology of combined alpha-beta-blockade. II. Haemodynamic effects of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nitric oxide mechanisms of nebivolol | Semantic Scholar [semanticscholar.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of antihypertensive efficacy of carvedilol and nebivolol in mild-to-moderate primary hypertension: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. anatoljcardiol.com [anatoljcardiol.com]
- 19. Effectiveness and safety of four different beta‐blockers in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ultrasound Assessment of Endothelial-Dependent Flow-Mediated Vasodilation of the Brachial Artery in Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Amosulalol Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Amosulalol Hydrochloride. The following procedures are based on best practices for managing potent pharmaceutical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier to exposure. The following table summarizes the recommended PPE for handling this compound powder.
| PPE Component | Specification | Purpose |
| Gloves | Powder-free nitrile or neoprene gloves, double-gloved. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection.[2] |
| Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and clothing from contamination.[2] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling powders outside of a containment system. | Prevents inhalation of fine particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the work area.[4] |
Operational Procedures
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE (gloves, gown, eye protection) before opening the package.
-
Unpack the container in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize exposure to any airborne particles.
-
Verify the container label and integrity.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Some suppliers recommend storage at -20°C for long-term stability.[5]
-
Keep the container tightly closed and protected from light.
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
Handling and Weighing:
-
All manipulations of this compound powder should be conducted in a certified chemical fume hood, a biological safety cabinet, or a glove box to contain any dust.
-
Use dedicated equipment (spatulas, weigh boats) for handling the compound.
-
Clean all equipment thoroughly after use.
-
Avoid actions that can generate dust, such as scraping or vigorous shaking.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Carefully collect the material into a sealed container for disposal. Clean the spill area thoroughly.
Disposal Plan
All waste contaminated with this compound should be treated as hazardous waste.
-
PPE and Labware: Dispose of all used gloves, gowns, shoe covers, and disposable labware in a designated, clearly labeled hazardous waste container.[8]
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Waste Containers: Use leak-proof, sealable containers for all hazardous waste.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal vendor in accordance with local, state, and federal regulations.[8][9]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. osha.gov [osha.gov]
- 3. pppmag.com [pppmag.com]
- 4. utoledo.edu [utoledo.edu]
- 5. Amosulalol HCl | TargetMol [targetmol.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. osha.gov [osha.gov]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
